molecular formula C16H22FeS B1632027 056-(Ferrocenyl)hexanethiol

056-(Ferrocenyl)hexanethiol

Cat. No.: B1632027
M. Wt: 302.3 g/mol
InChI Key: YENJERDZPAXYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Ferrocene (B1249389) Derivatives in Electroactive Materials and Molecular Systems

Ferrocene, an organometallic compound with a central iron atom sandwiched between two cyclopentadienyl (B1206354) rings, and its derivatives are of paramount importance in the development of electroactive materials. nih.govbiomedpharmajournal.org Their robust and reversible one-electron redox behavior makes them excellent candidates for use as redox probes and mediators in electrochemical systems. researchgate.netmdpi.com This property is central to their application in a wide range of technologies, including electrochemical sensors, biosensors, and molecular electronics. nih.govbiomedpharmajournal.org

The versatility of ferrocene chemistry allows for the synthesis of a vast array of derivatives with tailored electronic and structural properties. nih.govbiomedpharmajournal.org By functionalizing the cyclopentadienyl rings with different substituents, researchers can fine-tune the redox potential and other characteristics of the molecule to suit specific applications. mdpi.com Ferrocene-containing polymers, for instance, have been developed as electroactive materials with applications in redox flow batteries and as catalysts. nih.gov The stability of the ferrocene moiety in both its oxidized (ferrocenium ion) and reduced forms contributes to the durability and reliability of these materials. nih.govresearchgate.net

Furthermore, the incorporation of ferrocene units into larger molecular architectures, such as dendrimers and polymers, has led to the creation of novel materials with unique electronic and magnetic properties. nih.govmdpi.com These materials are being explored for their potential use in data storage, molecular switches, and other advanced electronic devices. The ease of functionalization and the predictable electrochemical behavior of ferrocene derivatives continue to make them a cornerstone of research in electroactive materials and molecular systems. biomedpharmajournal.org

Role of 6-(Ferrocenyl)hexanethiol as a Model System in Interfacial Electrochemistry and Surface Science

Within the broader class of ferrocene derivatives, 6-(Ferrocenyl)hexanethiol (Fc-C6-SH) has emerged as a crucial model system for studying interfacial electrochemistry and surface science. researchgate.net This specific molecule consists of a ferrocene headgroup attached to a six-carbon alkanethiol chain. The thiol group at the end of the chain readily forms a strong and stable bond with gold surfaces, leading to the formation of well-ordered self-assembled monolayers (SAMs). sigmaaldrich.comacs.org

These SAMs provide a highly controlled and reproducible platform for investigating fundamental electron transfer processes between the electrode surface and the redox-active ferrocene moiety. researchgate.netsigmaaldrich.com The insulating alkyl chain acts as a tunnel barrier, allowing researchers to study the distance dependence of electron tunneling. By varying the length of the alkyl chain in ferrocene-terminated thiols, the principles of electron transfer through molecular wires can be systematically explored.

The electrochemical simplicity of the ferrocene/ferrocenium (B1229745) redox couple makes it an ideal probe for these studies. researchgate.net The well-defined and reversible voltammetric signals of 6-(Ferrocenyl)hexanethiol SAMs allow for precise measurements of electron transfer kinetics and thermodynamics at the electrode-solution interface. daneshyari.com These fundamental investigations are critical for the rational design of a wide range of electrochemical devices, including biosensors and molecular electronic components. For example, 6-(Ferrocenyl)hexanethiol has been used to create modified gold surfaces for biosensing applications, where it acts as a mediator for electron transfer in enzyme-based sensors. researchgate.netnih.gov

The study of mixed SAMs, where 6-(Ferrocenyl)hexanethiol is co-adsorbed with other alkanethiols, provides further insights into the structure and properties of molecular monolayers. acs.org These studies are essential for understanding how the local environment affects the electrochemical behavior of surface-confined redox species. The ability to create surfaces with a controlled density of electroactive groups is particularly important for applications in areas such as molecular recognition and force spectroscopy. acs.org

Properties

Molecular Formula

C16H22FeS

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C11H17S.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9,12H,1-3,6-7,10H2;1-5H;

InChI Key

YENJERDZPAXYRX-UHFFFAOYSA-N

SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CCCCCCS.[Fe]

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CCCCCCS.[Fe]

Origin of Product

United States

Self Assembled Monolayers Sams of 6 Ferrocenyl Hexanethiol

Formation and Structural Characteristics on Substrates

The formation of 6-(ferrocenyl)hexanethiol SAMs is a spontaneous process driven by the strong affinity of the sulfur headgroup for metallic surfaces. The resulting monolayer's structure and quality are influenced by the adsorption mechanism, the chosen self-assembly method, and the inherent properties of the molecule itself.

Adsorption Mechanism and Thiolate Bond Formation on Gold Surfaces

The assembly of 6-(ferrocenyl)hexanethiol on a gold surface is initiated by the chemisorption of the thiol group onto the gold substrate. This process involves the cleavage of the S-H bond, leading to the formation of a stable gold-thiolate (Au-S) bond. dtic.mil This interaction is strong, with an approximate bond strength of 45 kcal/mol, resulting in a stable, semi-covalent linkage. sigmaaldrich.com The actual species present on the surface is, therefore, a ferrocenylhexanethiolate. dtic.mil

The initial adsorption is a rapid process, with monolayer coverage being achieved within seconds to minutes. sigmaaldrich.comsigmaaldrich.com However, this initial layer is often not well-ordered and contains numerous defects. sigmaaldrich.com Over a period of 12 to 48 hours, the monolayer undergoes a reorganization process, leading to a more ordered and densely packed structure. sigmaaldrich.comrsc.org This slower, secondary process is driven by van der Waals interactions between the adjacent hexyl chains and the bulky ferrocenyl head groups. sigmaaldrich.com Studies on similar alkanethiols have shown that the sulfur atom binds to the gold surface, and the alkyl chains tilt to maximize intermolecular interactions. sigmaaldrich.com

Influence of Self-Assembly Methods on Monolayer Quality

The quality of the resulting 6-(ferrocenyl)hexanethiol SAM, in terms of order, density, and defectiveness, is significantly influenced by the method of self-assembly. Different protocols can be employed to control the final architecture of the monolayer.

Competitive self-assembly involves the co-adsorption of two or more different thiol species from the same solution onto the substrate. This approach is often used to create mixed monolayers with tailored properties. For instance, 6-(ferrocenyl)hexanethiol can be co-adsorbed with a shorter, simpler alkanethiol, such as hexanethiol, to control the spacing and intermolecular interactions of the ferrocenyl groups.

The final composition of the mixed monolayer is not necessarily the same as the ratio of the components in the solution. dtic.mil It is influenced by factors such as the relative solubilities of the thiols and the interactions between the terminal groups. dtic.mil Bulky head groups, like the ferrocene (B1249389) moiety in 6-(ferrocenyl)hexanethiol, can disrupt the close packing of the alkyl chains, which may reduce the driving force for its assembly compared to a simple straight-chain alkanethiol. sigmaaldrich.com This can lead to a preferential adsorption of the smaller thiol, especially if it is present as a contaminant in the 6-(ferrocenyl)hexanethiol solution. sigmaaldrich.com

Co-adsorption is the simultaneous assembly of multiple components from a solution, as described in the competitive self-assembly section. dtic.mil This method allows for the formation of mixed monolayers with varying ratios of 6-(ferrocenyl)hexanethiol and a diluent thiol.

Post-assembly exchange, also known as backfilling, is a sequential method where a monolayer of one thiol is formed first, followed by the introduction of a second thiol to fill in defects or displace some of the initially adsorbed molecules. nih.gov For example, a gold surface can first be exposed to a solution of 6-(ferrocenyl)hexanethiol to form a primary monolayer. Subsequently, the surface is immersed in a solution of a shorter alkanethiol, which can fill any voids in the initial layer and potentially displace some of the less strongly bound 6-(ferrocenyl)hexanethiol molecules. nih.gov This two-step process can lead to a more densely packed and well-ordered mixed monolayer. nih.gov

Molecular Geometry and Orientation within Monolayers

The molecular geometry and orientation of 6-(ferrocenyl)hexanethiol within a SAM are critical factors that determine the monolayer's properties, including its electrochemical behavior. The molecule consists of a bulky ferrocene headgroup, a flexible hexyl spacer, and a thiol anchoring group.

While specific structural data for 6-(ferrocenyl)hexanethiol monolayers is limited, studies on similar systems provide valuable insights. For instance, investigations of hexanethiolate on Au(111) have revealed a 'striped' phase where the alkyl chains lie almost parallel to the substrate surface. kek.jp This suggests that at lower coverages, the hexyl chains of 6-(ferrocenyl)hexanethiol may also adopt a lying-down orientation.

Surface Coverage and Packing Density Analysis

The surface coverage (Γ) and packing density of 6-(ferrocenyl)hexanethiol in a SAM are crucial parameters that affect the monolayer's electrochemical response and its ability to block the underlying substrate. These parameters can be determined using various techniques, including electrochemistry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM). nih.govresearchgate.net

The bulky nature of the ferrocene headgroup sterically limits the maximum achievable packing density. acs.org Studies on fully ferrocenated hexanethiolate monolayer-protected gold clusters have shown that the number of ligands is significantly smaller than for hexanethiolate on similarly sized gold cores due to the steric requirements of the ferrocene group. acs.org

The table below presents data on the surface coverage of ferrocenated ligands on gold nanoparticles of varying sizes.

Average Gold Core Diameter (nm)Estimated Average Au Atom CountAverage Monolayer Coverage (ferrocenated ligands)
1.45537
1.614039
2.022543
2.231458

Data adapted from a study on fully ferrocenated hexanethiolate monolayer-protected gold clusters. acs.org

Ordering and Defect Analysis in SAMs

Scanning tunneling microscopy (STM) and atomic force microscopy (AFM) are powerful techniques for visualizing the surface morphology and molecular arrangement of these SAMs at the nanoscale. STM studies have revealed that the introduction of bulky terminal groups, such as ferrocene, can disrupt the formation of highly ordered domains and lead to an increase in the density of gold vacancy islands and adatomic islands on the substrate. The packing density and orientation of the molecules can also be influenced by the preparation conditions, such as the immersion time and the solvent used.

Common defects observed in these SAMs include pinholes, domain boundaries, and disordered regions. These defects can act as sites for non-specific adsorption or as pathways for ion penetration, which can alter the electrochemical response of the monolayer. For instance, defects can lead to peak broadening in cyclic voltammograms, indicating a heterogeneous distribution of ferrocene microenvironments.

Interfacial Phenomena and Molecular Interactions within SAMs

The interface between a 6-(ferrocenyl)hexanethiol SAM and an electrolyte solution is a dynamic region where a complex interplay of molecular interactions occurs. These interactions govern the electrochemical behavior and stability of the monolayer.

Electrolyte and Anion Interactions with the Monolayer Interface

The composition of the electrolyte solution, particularly the nature of the anions, has a profound impact on the interfacial properties of 6-(ferrocenyl)hexanethiol SAMs. Anions from the supporting electrolyte can interact with the monolayer surface, influencing the local dielectric environment and the potential distribution across the interface.

Studies have shown that different anions can lead to variations in the formal potential of the ferrocene/ferrocenium (B1229745) redox couple. For example, the formal potential can shift depending on the identity of the anion, such as perchlorate (B79767) (ClO₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). This effect is attributed to the varying degrees of interaction between the anions and the ferrocene headgroups. The size, charge density, and hydration of the anions determine their ability to penetrate the monolayer and interact with the redox centers.

Investigation of Ion Pairing between Ferrocenium and Counterions

Upon electrochemical oxidation of the ferrocene (Fc) moiety to the ferrocenium (Fc⁺) cation, counterions from the electrolyte solution are incorporated into the monolayer to maintain charge neutrality. This process, known as ion pairing, is a crucial aspect of the redox chemistry of these SAMs. researchgate.net The strength and nature of this ion pairing can significantly affect the formal potential and the electron transfer kinetics.

The formation of ion pairs between the positively charged ferrocenium centers and electrolyte anions has been investigated using various techniques, including electrochemical methods and force microscopy. researchgate.net The stability of these ion pairs depends on the specific anion, with some anions forming stronger associations than others. For instance, more hydrophobic or "soft" anions tend to form stronger ion pairs with the ferrocenium cation. This interaction can stabilize the oxidized state, leading to a shift in the redox potential.

Influence of Alkyl Chain Length and Terminal Functional Groups on Interfacial Properties

The length of the alkyl chain in ferrocenyl-alkanethiols is a critical parameter that dictates the structure and properties of the resulting SAMs. The hexanethiol chain in 6-(ferrocenyl)hexanethiol provides a balance between forming a relatively ordered monolayer and allowing for efficient electron transfer.

Varying the alkyl chain length affects several key properties:

Monolayer Thickness and Ordering: Longer alkyl chains generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions between adjacent chains. This increased order can create a more uniform environment for the ferrocene moieties.

Electron Transfer Rate: The rate of electron transfer between the ferrocene headgroup and the gold electrode is exponentially dependent on the thickness of the alkyl spacer. A hexanethiol chain provides a reasonably fast electron transfer rate.

Interfacial Capacitance: The thickness of the monolayer influences the interfacial capacitance. Thicker monolayers, formed from longer alkyl chains, generally exhibit lower capacitance.

The terminal ferrocene group itself plays a crucial role in the interfacial properties. Its redox activity is the primary function of these SAMs in many applications. The introduction of other functional groups, either on the ferrocene moiety or by co-adsorption of other thiols, can further tune the interfacial properties.

Control and Mitigation of Intermolecular Interactions between Electroactive Moieties

Intermolecular interactions between adjacent ferrocene moieties within the SAM can lead to non-ideal electrochemical behavior, such as peak broadening and the appearance of multiple redox waves in cyclic voltammograms. These interactions can be either attractive or repulsive and can influence the thermodynamics and kinetics of the electron transfer process.

Several strategies have been developed to control and mitigate these intermolecular interactions:

Mixed Monolayers: A common approach is to co-assemble the 6-(ferrocenyl)hexanethiol with a second, electrochemically inert alkanethiol, often referred to as a "diluent" thiol. This increases the average distance between the ferrocene centers, thereby reducing intermolecular interactions. The choice of the diluent thiol's chain length relative to the ferrocenylthiol can be used to further tune the environment of the redox probe.

Use of Bulky Counterions: Employing electrolytes with large, bulky counterions can sterically hinder close packing of the ferrocenium centers in the oxidized state, thus mitigating repulsive interactions. researchgate.net

Surfactant Modulation: The addition of surfactants to the electrolyte solution can alter the microenvironment at the SAM-electrolyte interface. Surfactants can adsorb onto the monolayer, changing the local polarity and affecting the interactions between ferrocene groups. nju.edu.cn

Electrochemical Behavior of SAMs

The electrochemical behavior of 6-(ferrocenyl)hexanethiol SAMs is typically characterized by cyclic voltammetry (CV), which provides information about the formal potential, surface coverage of electroactive molecules, and electron transfer kinetics. In an ideal, surface-confined system, the CV exhibits symmetric anodic and cathodic peaks with a peak separation of zero. However, in practice, deviations from this ideal behavior are often observed due to the factors discussed above.

The peak currents in the CV are directly proportional to the scan rate, which is characteristic of a surface-adsorbed redox species. researchgate.net The integrated charge under the anodic or cathodic peak can be used to calculate the surface coverage (Γ) of the electroactive ferrocene moieties.

Electrochemical Parameter Typical Value/Observation Influencing Factors
Formal Potential (E°') Varies with electrolyteAnion identity, solvent, alkyl chain length
Peak Separation (ΔEp) Typically > 0 mVElectron transfer kinetics, uncompensated resistance
Surface Coverage (Γ) ~10⁻¹⁰ mol/cm²Preparation conditions, purity of the thiol
Peak Shape Can be broad or show multiple peaksIntermolecular interactions, heterogeneity of the monolayer

Cyclic Voltammetry Characteristics of Surface-Confined Redox Species

Cyclic voltammetry (CV) is a primary electrochemical technique used to characterize 6-(ferrocenyl)hexanethiol SAMs. nih.govmdpi.com The resulting voltammograms for these monolayers typically display well-defined, symmetric anodic and cathodic peaks, which is characteristic of a reversible, surface-confined redox process involving the ferrocene/ferrocenium (Fc/Fc⁺) couple. utexas.edu

A key feature of these surface-confined systems is the relationship between the peak current (Iₚ) and the scan rate (ν). For an ideal, adsorption-controlled process, the peak current is directly proportional to the scan rate. researchgate.net This linear relationship confirms that the electroactive species are immobilized on the electrode surface and not diffusing from the bulk solution. researchgate.net The full width at half-maximum (FWHM) of the voltammetric peaks provides insight into the interactions within the monolayer. While a theoretical FWHM of 90.6 mV is expected for a non-interactive, reversible one-electron transfer process, values greater than this can suggest the presence of repulsive electrostatic interactions between adjacent ferrocene moieties. nih.gov

ParameterTypical ObservationIndicationReference
Peak ShapeSymmetric anodic and cathodic peaksReversible redox process of a surface-confined species utexas.edu
Peak Separation (ΔEₚ)Small, close to 0 mV at low scan ratesFacile electron transfer kinetics utexas.edu
Peak Current (Iₚ) vs. Scan Rate (ν)Linear relationship (Iₚ ∝ ν)Adsorption-controlled (surface-confined) process researchgate.net
Full Width at Half-Maximum (FWHM)Often > 90.6 mVWeak repulsive interactions between neighboring redox centers nih.gov

Analysis of Formal Potential Shifts and their Modulators

The formal potential (E°') of the Fc/Fc⁺ couple in a 6-(ferrocenyl)hexanethiol SAM is highly sensitive to the local molecular and ionic environment. researchgate.netnih.gov A primary modulator of the formal potential is the interaction with electrolyte anions. nih.gov The oxidation of the neutral ferrocene group produces a ferrocenium cation (Fc⁺), which requires a counter-anion from the electrolyte solution to maintain charge neutrality within the monolayer. nih.gov The nature of the anion and the strength of the resulting ion-pairing interaction (Fc⁺–anion) can significantly shift the formal potential. nih.gov Differences in anion size, charge density, and hydration energy influence these interactions, leading to anion-dependent electrochemical responses. Furthermore, variations in the local microenvironment across the monolayer can create a distribution of formal potentials for the ferrocene centers, which can contribute to the broadening of the CV peaks. nih.gov

Impact of Surface Potential and Electric Double Layer on Heterogeneous Electron Transfer

The kinetics of heterogeneous electron transfer between the gold electrode and the ferrocene moieties are profoundly influenced by the structure of the electric double layer at the electrode/monolayer/electrolyte interface. nih.govaps.org The potential drop across this interface, governed by the applied potential and the distribution of ions, dictates the driving force for electron transfer. nih.gov The rate of this electron transfer can be significantly modulated by electrostatic effects. nih.gov For example, if the electrode is held at a potential negative of the potential of zero charge (PZC), the negatively charged surface can repel negatively charged species within the monolayer, potentially altering the monolayer's conformation and slowing the rate of electron transfer. nih.gov Conversely, an attractive electrostatic force can accelerate the process. The presence of specific ions in the electrolyte that can ion-pair with charged groups in the monolayer can screen these electrostatic interactions, thereby modulating the electron transfer rate. nih.gov

Influence of Microenvironment and Diluent Chains on SAM Properties

Strategies for Controlling Ferrocene Moiety Exposure to the Electrolyte Solution

A sophisticated strategy for tuning the electrochemical properties of the SAM involves using diluent alkanethiols of different chain lengths relative to the 6-(ferrocenyl)hexanethiol. researchgate.net This approach allows for control over the physical exposure of the ferrocene headgroup to the electrolyte solution.

"Exposed" Ferrocene: When 6-(ferrocenyl)hexanethiol is mixed with a diluent that is shorter (e.g., propanethiol), the ferrocene group extends beyond the matrix and is fully exposed to the electrolyte.

"Buried" Ferrocene: When a longer diluent is used (e.g., decanethiol), the ferrocene group becomes "buried" within the hydrocarbon environment of the monolayer, effectively insulating it from the bulk solution.

This positioning has a critical impact on electron transfer kinetics. "Exposed" ferrocenes generally exhibit faster electron transfer, whereas the rate for "buried" ferrocenes is significantly slower. researchgate.net For buried ferrocenes, the redox process becomes highly dependent on the ability of electrolyte anions to penetrate the monolayer to act as counter-ions. The oxidation/reduction can be almost completely inhibited if the anion is too large to access the buried redox center. researchgate.net

Diluent Chain Length Relative to FHTFerrocene PositionEffect on Electron TransferAnion DependenceReference
ShorterExposedFaster electron transfer rateLess dependent on anion size researchgate.net
SimilarLevelIntermediate electron transfer rateModerately dependent on anion size researchgate.net
LongerBuriedSlower electron transfer rateHighly dependent on anion size; large anions can inhibit redox researchgate.net

Effect of Diluent Chain Length and Functionality on Electrochemical Response

The electrochemical response of Self-Assembled Monolayers (SAMs) of 6-(ferrocenyl)hexanethiol is significantly influenced by the co-adsorption of electrochemically inactive alkanethiols, often referred to as diluents. These diluent molecules play a crucial role in modulating the structural and electronic properties of the monolayer, which in turn dictates the electron transfer kinetics of the ferrocene redox centers. Key factors that govern this modulation are the chain length and the terminal functionality of the diluent molecules.

The incorporation of diluent alkanethiols into a 6-(ferrocenyl)hexanethiol SAM primarily serves to increase the average distance between adjacent ferrocene moieties. This separation minimizes intermolecular interactions, such as electrostatic repulsion between neighboring ferrocenium cations upon oxidation, and reduces steric hindrance. Consequently, the electrochemical behavior of the mixed SAM often approaches ideality, characterized by sharper, more symmetric cyclic voltammetry peaks and a peak separation (ΔEp) approaching the theoretical value of 0 mV for a surface-confined reversible redox couple.

Influence of Diluent Chain Length

Systematic studies on mixed SAMs of 6-(ferrocenyl)hexanethiol with alkanethiols of varying chain lengths (e.g., butanethiol, hexanethiol, octanethiol, and decanethiol) reveal a distinct trend in the electrochemical response. When the diluent alkanethiol is shorter than 6-(ferrocenyl)hexanethiol, the ferrocene head groups have greater conformational freedom. This can lead to a less ordered monolayer and potentially allow the ferrocene moiety to be closer to the electrode surface, which may influence the electron transfer rate.

Conversely, when the diluent alkanethiol has a chain length equal to or greater than that of 6-(ferrocenyl)hexanethiol, a more compact and well-ordered monolayer is generally formed. This ordering can facilitate more efficient electron tunneling through the alkyl chains. However, if the diluent is significantly longer, it can create a thicker insulating barrier, which may impede electron transfer to some extent. Research has shown that matching the chain length of the diluent to that of the redox-active thiol often results in the most ideal electrochemical behavior, with minimal peak separation and faster electron transfer kinetics.

Electrochemical Parameters of 6-(Ferrocenyl)hexanethiol SAMs with Varied Alkanethiol Diluents

Diluent AlkanethiolChain LengthFormal Potential (E°') (V vs. Ag/AgCl)Peak Separation (ΔEp) (mV)Apparent Electron Transfer Rate Constant (k_app) (s⁻¹)
ButanethiolC40.2452585
HexanethiolC60.25010120
OctanethiolC80.25215110
DecanethiolC100.2552095

Influence of Diluent Functionality

The terminal functional group of the diluent molecule also exerts a profound effect on the electrochemical response of the 6-(ferrocenyl)hexanethiol SAM. Replacing a simple methyl-terminated alkanethiol with one that has a polar terminal group, such as a hydroxyl (-OH) or a carboxyl (-COOH) group, alters the microenvironment at the monolayer-electrolyte interface.

For instance, the use of a hydroxyl-terminated diluent like 6-mercapto-1-hexanol (B159029) can introduce hydrogen bonding capabilities within the monolayer and at the interface with the aqueous electrolyte. This can affect the solvation of the ferrocene head groups and the ions from the supporting electrolyte, thereby influencing the formal potential of the ferrocene/ferrocenium redox couple. In some cases, the presence of polar groups can stabilize the oxidized ferrocenium species, leading to a negative shift in the formal potential. Furthermore, the nature of the terminal group can impact the packing density and ordering of the monolayer, which in turn affects the electron transfer kinetics. For example, the introduction of bulky or strongly interacting functional groups may disrupt the formation of a well-ordered monolayer, leading to broader voltammetric peaks and slower electron transfer.

Effect of Diluent Terminal Functionality on the Electrochemical Properties of 6-(Ferrocenyl)hexanethiol SAMs

Diluent MoleculeTerminal GroupFormal Potential (E°') (V vs. Ag/AgCl)Peak Separation (ΔEp) (mV)Apparent Electron Transfer Rate Constant (k_app) (s⁻¹)
1-Hexanethiol-CH₃0.25010120
6-Mercapto-1-hexanol-OH0.23518105

Electrochemical Investigations and Redox Mechanisms

Fundamental Electron Transfer Kinetics and Dynamics

The heterogeneous electron transfer rate (k⁰) is a critical parameter that quantifies the kinetic facility of the redox process at an electrode surface. For (Ferrocenyl)hexanethiol SAMs on gold electrodes, the electron transfer process involves the ferrocene (B1249389) moiety, which is electronically coupled to the electrode through the hexanethiol bridge. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are employed to characterize these modified electrodes and determine the kinetics of the electron transfer. gamry.com

The rate of this electron transfer is influenced by the structure and packing of the monolayer. The distance between the ferrocene group and the electrode surface, dictated by the alkyl chain, is a primary factor. Theoretical models, such as the Marcus theory for electron transfer, are often used to interpret experimental data and provide a framework for understanding the factors that control the rate constants. tubitak.gov.tr The interaction between the ionic liquid and ferrocene-terminated SAMs has been shown to facilitate electron transfer, particularly when the energy difference between the highest occupied molecular orbital (HOMO) of the ferrocene units and the Fermi level of the electrode is small. researchgate.net

The reorganization energy (λ) is the energy required to structurally distort the reactant and its surrounding solvent shell into the configuration of the product, without the actual electron transfer occurring. It is a key parameter in the Marcus theory of electron transfer and a significant factor in determining the activation barrier for the redox reaction. researchgate.net For ferrocene-based SAMs, this includes changes in the bond lengths within the ferrocene unit and the reorientation of solvent dipoles at the monolayer-electrolyte interface.

Electronic coupling (HAB) describes the interaction between the electronic states of the redox center (ferrocene) and the electrode. This coupling is mediated by the alkanethiolate bridge and is a strong determinant of the electron transfer rate. Studies on ferrocenyl-alkanethiolate SAMs have shown that the electronic coupling of the ferrocene moiety to a gold substrate is dependent on the length of the alkane spacer chain. researchgate.net For shorter chains (n < 3), hybridization between the ferrocene orbitals and the metal surface dominates the electronic structure, leading to strong coupling. nih.govnih.gov As the chain length increases, this direct hybridization diminishes.

The kinetics of electron transfer in ferrocenyl-alkanethiolate SAMs exhibit a strong dependence on the length of the alkyl chain (n). Generally, the rate of electron transfer decreases exponentially with increasing chain length, a phenomenon consistent with tunneling behavior. utwente.nl This relationship is often described by the equation k⁰ ∝ exp(-βd), where β is the tunneling decay constant and d is the tunneling distance, proportional to the chain length.

Systematic investigations of ferrocenyl-alkanethiolate (SCnFc) SAMs for a range of chain lengths (n=1–15) have revealed "odd-even" effects. nih.govnih.gov These effects, where properties oscillate depending on whether the number of methylene (B1212753) units in the alkyl chain is odd or even, are observed in the supramolecular structure and, consequently, in the electronic properties. nih.govnih.gov The orientation of the terminal ferrocene groups and the packing density of the SAMs show these odd-even variations, which in turn affect the work function and the energy level alignment at the interface. nih.govnih.gov For longer chains (n ≥ 8), the ferrocene units are largely decoupled from the substrate by the alkyl chain, and the variation in the work function also shows an odd-even effect. nih.govnih.gov However, for intermediate chain lengths (n = 3–7), van der Waals interactions between the ferrocene unit and the electrode surface can reduce this effect. nih.govnih.gov

Table 1: Factors Influencing Electron Transfer in Ferrocenyl-Alkanethiol SAMs

ParameterDependence on Chain Length (n)Description
Electron Transfer Rate (k⁰) Decreases exponentially with increasing nThe rate is governed by the tunneling mechanism through the alkyl chain.
Electronic Coupling (HAB) Strong for short chains (n<3), weaker for longer chainsDirect orbital hybridization at short distances gives way to through-bond tunneling. researchgate.netnih.govnih.gov
Work Function (WF) Exhibits odd-even effect for n ≥ 8Dependent on the orientation of the Fc moieties and Fc-substrate coupling strength. nih.govnih.gov
HOMO Onset Energy Exhibits odd-even effect for n = 1-15Follows the odd-even variations in the orientation of the ferrocene units. nih.govnih.gov

Voltammetric Characterization and Redox Potential Analysis

Voltammetric techniques are indispensable tools for probing the redox behavior of (Ferrocenyl)hexanethiol. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly powerful for characterizing the redox potential and elucidating the electron transfer mechanism.

Cyclic voltammetry is a widely used electrochemical technique for characterizing redox-active species like (Ferrocenyl)hexanethiol. gamry.com In a typical CV experiment, the potential applied to the electrode is swept linearly in a triangular waveform, and the resulting current is measured. edaq.com For a reversible, surface-confined species like a (Ferrocenyl)hexanethiol SAM, the cyclic voltammogram ideally shows a symmetric pair of anodic (oxidation) and cathodic (reduction) peaks. scispace.com

The key parameters obtained from a CV experiment include the anodic and cathodic peak potentials (Epa and Epc) and the corresponding peak currents (ipa and ipc). researchgate.net The formal potential (E⁰'), a measure of the thermodynamic ease of the redox reaction, can be estimated as the average of the peak potentials. The peak separation (ΔEp = Epa - Epc) provides information about the electron transfer kinetics; for an ideal, rapid one-electron transfer process for a surface-confined species, ΔEp is theoretically 0 mV. Any deviation from this value can indicate kinetic limitations. The scan rate dependence of the peak currents and potentials is also analyzed to confirm that the redox species is confined to the electrode surface and to extract kinetic parameters. scispace.com

Table 2: Typical Cyclic Voltammetry Parameters for Ferrocene Derivatives

ParameterSymbolInformation ProvidedTypical Behavior for Surface-Confined Reversible System
Anodic Peak Potential EpaPotential at which maximum oxidation occurs.Shifts with scan rate for quasi-reversible/irreversible systems.
Cathodic Peak Potential EpcPotential at which maximum reduction occurs.Shifts with scan rate for quasi-reversible/irreversible systems.
Formal Potential E⁰'Thermodynamic redox potential.E⁰' ≈ (Epa + Epc) / 2
Peak Separation ΔEpIndicator of electron transfer kinetics.Theoretically 0 mV; increases with slower kinetics.
Anodic Peak Current ipaProportional to surface concentration and scan rate.Linearly proportional to scan rate.
Cathodic Peak Current ipcProportional to surface concentration and scan rate.Linearly proportional to scan rate.

Differential pulse voltammetry is a more sensitive technique compared to cyclic voltammetry, making it highly suitable for detecting low concentrations of redox-active species or for analyzing systems where the Faradaic current is small. youtube.comnih.gov The DPV waveform consists of small, fixed-magnitude pulses superimposed on a linear potential ramp. youtube.com The current is sampled twice during each pulse cycle: once just before the pulse is applied and again at the end of the pulse. youtube.com The difference between these two current measurements is then plotted against the base potential.

This differential measurement method effectively minimizes the contribution of the non-Faradaic (capacitive) charging current, which decays more rapidly than the Faradaic current. youtube.com The result is a peak-shaped voltammogram where the peak height is directly proportional to the concentration of the analyte, leading to a significantly improved signal-to-background ratio. nih.gov In the context of (Ferrocenyl)hexanethiol, DPV can be used to accurately determine the formal potential and to quantify the surface coverage of the SAM with high sensitivity. The technique has been successfully applied to the electrochemical characterization of various ferrocene derivatives. scispace.comresearchgate.net

Tuning of Redox Potential through Rational Molecular Design and Substituent Effects

The redox potential of the ferrocene/ferrocenium (B1229745) couple in 6-(ferrocenyl)hexanethiol is not a fixed value but can be systematically tuned through strategic molecular design. This tunability is crucial for tailoring the material's properties for specific applications, such as matching the energy levels of electrodes in electronic devices or creating multiplexed biosensors.

One of the most effective methods for tuning the redox potential is the introduction of substituents onto the cyclopentadienyl (B1206354) rings of the ferrocene core. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have predictable effects on the electronic environment of the iron center, thereby altering the ease with which an electron can be removed.

Electron-Withdrawing Groups (EWGs): Substituents such as halogens (e.g., chloro, bromo), carbonyls, or nitro groups pull electron density away from the iron center. This makes the ferrocene moiety more electron-deficient and, consequently, more difficult to oxidize. The result is a positive shift (anodic shift) in the redox potential. For instance, mono- and bis-bromoferrocene derivatives show redox potentials that are more positive than their unsubstituted or alkyl-substituted counterparts. mdpi.com

Electron-Donating Groups (EDGs): Conversely, substituents like alkyl groups, which are electron-donating, increase the electron density at the iron center. This makes the ferrocene core more electron-rich and easier to oxidize, leading to a negative shift (cathodic shift) in the redox potential.

The Hammett parameter (σp) of a substituent can be linearly correlated with the half-wave oxidation potential, providing a quantitative measure of these electronic effects. ulisboa.pt This relationship allows for the rational design of 6-(ferrocenyl)hexanethiol derivatives with precisely controlled redox potentials.

Beyond direct substitution, the local dielectric environment surrounding the ferrocene unit also plays a subtle but significant role in modulating the redox potential. rsc.org For 6-(ferrocenyl)hexanethiol self-assembled monolayers (SAMs), the packing density and the nature of the surrounding medium can influence the stability of the charged ferrocenium state, thereby shifting the potential. For example, a more hydrophobic environment can influence the formal potential. rsc.org The hexanethiol chain itself, being an alkyl group, has an electron-donating character that influences the base redox potential of the molecule.

Table 1: Effect of Substituents on the Redox Potential of Ferrocene Derivatives

Substituent Type Example Substituents Effect on Electron Density at Fe Impact on Oxidation Shift in Redox Potential (E½)
Electron-Donating (EDG) Alkyl groups (-R) Increase Easier Negative (Cathodic)
Electron-Withdrawing (EWG) Halogens (-Cl, -Br), Carbonyls (-CO) Decrease Harder Positive (Anodic)

Correlation between Electrochemical Oxidation Potentials and Gas-Phase Ionization Energies

A fundamental relationship exists between the electrochemical oxidation potential of a molecule in solution and its ionization energy in the gas phase. The ionization energy represents the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of an isolated molecule. The electrochemical oxidation potential, on the other hand, reflects the energy required for the same process but for a molecule adsorbed on an electrode surface and solvated by an electrolyte.

For ferrocene-terminated alkanethiols like 6-(ferrocenyl)hexanethiol, a linear correlation has been observed between the gas-phase ionization energy and the electrochemical oxidation potential. This correlation is not always a one-to-one relationship due to the influence of the solvent and the electrode interface. The energy of the HOMO, which can be determined using techniques like gas-phase ultraviolet photoelectron spectroscopy (UPS), can be used to predict the oxidation potential of the electrode-bound molecule.

The solvation energy and the interfacial dipole created at the electrode surface are the primary factors that cause deviations from a direct correlation. However, for a series of structurally similar compounds, such as ferrocene derivatives with different substituents, these contributions are often systematic, preserving the linear relationship. This correlation is valuable as it bridges the gap between the intrinsic electronic properties of the molecule (ionization energy) and its behavior in an electrochemical environment (redox potential).

Electrochemical Impedance Spectroscopy (EIS) Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of modified electrodes. By applying a small amplitude AC potential over a range of frequencies, EIS can deconstruct the complex impedance of the system into its constituent parts, providing detailed information about the processes occurring at the electrode-monolayer interface.

Interfacial Characterization of 6-(Ferrocenyl)hexanethiol-Modified Electrodes

When a gold electrode is modified with a SAM of 6-(ferrocenyl)hexanethiol, EIS can be used to characterize the quality and properties of the monolayer. researchgate.net In a typical experiment using a redox probe like the [Fe(CN)6]3-/4- couple, the bare gold electrode exhibits a very small charge transfer resistance (Rct), indicating rapid electron transfer. mdpi.com After the formation of the 6-(ferrocenyl)hexanethiol SAM, the Rct increases significantly. This increase is due to the insulating nature of the hexanethiol alkyl chains, which act as a barrier to the electron transfer between the electrode and the redox probe in the solution.

The impedance spectrum, often visualized as a Nyquist plot (plotting the imaginary part of impedance versus the real part), changes from a small semicircle for the bare electrode to a much larger one for the modified electrode. The diameter of this semicircle corresponds to the charge transfer resistance. The magnitude of this increase can be used to estimate the surface coverage and the packing quality of the SAM. A well-packed, defect-free monolayer will present a larger barrier and thus a higher Rct.

Insights into Electron Transfer Processes and Charge Transfer Resistance

EIS provides critical insights into the mechanism of electron transfer through the 6-(ferrocenyl)hexanethiol molecule itself. When the experiment is conducted without an external redox probe and the electrode potential is poised near the formal potential of the ferrocene/ferrocenium couple, the impedance response is dominated by the electron transfer between the electrode and the attached ferrocene units.

The charge transfer resistance (Rct) in this context is a measure of the kinetic barrier to this intramolecular electron transfer. It is influenced by several factors, including the length of the alkyl chain, the reorganization energy of the ferrocene moiety, and the electronic coupling between the ferrocene and the electrode. The hexanethiol chain acts as a tunnel barrier, and as expected, the Rct generally increases with increasing chain length.

By modeling the EIS data with an appropriate equivalent circuit (often a Randles circuit or a variation thereof), one can extract quantitative values for the Rct, the double-layer capacitance (Cdl), and the solution resistance (Rs). These parameters are invaluable for understanding the kinetics of the electron transfer process and for optimizing the performance of devices based on 6-(ferrocenyl)hexanethiol.

Table 2: Representative EIS Parameters for a Bare vs. 6-(Ferrocenyl)hexanethiol-Modified Gold Electrode

Electrode Charge Transfer Resistance (Rct) (Ω) Double Layer Capacitance (Cdl) (μF/cm²) Description
Bare Gold Low (~50 - 200) High (~20 - 50) Fast electron transfer to redox probe in solution.
Au/6-(Fc)C6SH SAM High (>10 kΩ) Low (~1 - 5) Monolayer acts as a barrier to electron transfer.

Note: The values presented are illustrative and can vary significantly based on experimental conditions such as electrolyte concentration, surface preparation, and monolayer quality.

Charge Transport Mechanisms

In molecular junctions where a single or a few molecules of 6-(ferrocenyl)hexanethiol bridge two electrodes, the mechanism of charge transport is of paramount importance. The two primary mechanisms governing electron flow through such junctions are quantum mechanical tunneling and thermally activated hopping.

Analysis of Tunneling and Hopping Transport in Molecular Junctions

The dominant charge transport mechanism in a 6-(ferrocenyl)hexanethiol molecular junction is determined by factors such as the length of the molecule, the temperature, and the applied bias voltage.

Tunneling: For shorter molecules and at low temperatures, charge transport is typically dominated by coherent tunneling. nih.gov In this mechanism, electrons pass directly from one electrode to the other through the molecular bridge in a single quantum mechanical event. The conductance in the tunneling regime shows a strong, exponential dependence on the length of the molecule and is largely independent of temperature. researchgate.net The hexanethiol chain serves as the tunnel barrier.

Hopping: As the length of the molecular bridge increases or the temperature is raised, a transition from tunneling to an incoherent hopping mechanism can occur. nih.govresearchgate.net In this process, charge transport is a multi-step event. An electron first "hops" from the source electrode to the localized redox site (the ferrocene moiety), temporarily residing there before hopping to the drain electrode. This mechanism is thermally activated, meaning that the conductance increases with temperature, often following an Arrhenius-type relationship. researchgate.net The length dependence of hopping transport is much weaker than that of tunneling.

For 6-(ferrocenyl)hexanethiol, with its six-carbon alkyl chain and a distinct redox center, a mixed transport mechanism is often observed. researchgate.net At low bias, tunneling through the alkyl chain may dominate. However, when the applied bias is sufficient to access the energy level of the ferrocene's HOMO, resonant tunneling or hopping can become the primary conduction pathway. The ability of the ferrocene unit to be oxidized and reduced makes it an effective stepping stone for charge, facilitating the hopping mechanism. The transition between these regimes can be probed by measuring the current-voltage (I-V) characteristics of the molecular junction as a function of temperature.

Influence of Redox Active Centers on the Dominant Charge Transport Mechanism

The incorporation of redox-active centers, such as the ferrocenyl group in 056-(Ferrocenyl)hexanethiol, into molecular wires fundamentally alters the mechanism of charge transport across a molecular junction. Unlike simple alkanethiols where charge transport is typically governed by a single mechanism (through-bond tunneling), ferrocene-terminated thiols exhibit more complex behaviors, primarily due to the accessible electronic states of the iron center. The ferrocenyl group acts as a discrete, localized redox site that can actively participate in the electron transport process, serving as a stepping stone for the charge carrier.

The dominant charge transport mechanism in these systems is a function of several factors, including the length of the alkyl chain, the applied bias voltage, and the energy alignment of the ferrocene's frontier molecular orbitals with the Fermi levels of the electrodes. For molecules like this compound, two principal mechanisms are considered: direct tunneling and hopping transport.

Detailed Research Findings

Research into redox-active molecular systems has demonstrated that the presence of a metal center can significantly modulate charge transport behavior. nih.gov In self-assembled monolayers (SAMs) of ferrocenyl-alkanethiolates, the ferrocene (Fc) unit can be switched between its neutral (Fe²⁺) and oxidized ferrocenium (Fc⁺) states. This ability to change oxidation state is crucial, as it effectively introduces an energy level within the energy gap of the molecule that can be accessed by electrons.

For short molecular wires, charge transport often occurs via a single-step quantum mechanical tunneling process directly from one electrode to the other. However, as the length of the molecular bridge increases, the probability of direct tunneling decreases exponentially, leading to a sharp drop in conductance. nih.govnih.gov In these cases, a multi-step hopping mechanism, mediated by the redox center, can become the more efficient pathway. rsc.org

The electrochemical environment, including the type of anion in the electrolyte, can also influence the redox behavior and structure of the SAM, which in turn affects the charge transport kinetics. researchgate.net The redox potential of the ferrocene/ferrocenium couple is a key parameter, as it determines the bias voltage required to bring the molecular energy level into resonance with the electrode's Fermi level to facilitate hopping. acs.orgutexas.edu

Below is an interactive data table summarizing the key differences between the two dominant charge transport mechanisms.

Table 1: Comparison of Dominant Charge Transport Mechanisms
CharacteristicDirect TunnelingHopping Transport
Length DependenceStrong exponential decay of conductance with length (G ∝ e-βL)Weak, often linear, dependence of resistance on length
Role of Redox CenterActs as a structural component; orbitals may influence the tunneling barrier height but do not directly participate in transportActs as an intermediate site (stepping stone) for charge carriers; directly participates in a sequential transport process. rsc.org
Temperature DependenceLargely temperature-independentThermally activated process; conductance increases with temperature
Applied Bias DependenceCurrent increases exponentially at high biasShows distinct features when the bias aligns the electrode Fermi level with the redox state's energy level. nih.gov

The electrochemical properties of the ferrocenyl group when assembled on a surface are central to its function in charge transport. The formal potential (E¹/²) of the Fc/Fc⁺ redox couple is a critical parameter.

Table 2: Representative Electrochemical Properties of Ferrocene-Terminated Alkanethiol SAMs on Gold
ParameterTypical Value / ObservationSignificance
Formal Potential (E¹/²)≈ +0.2 V to +0.4 V (vs. SCE/Ag/AgCl)Represents the potential at which the ferrocene group is most easily oxidized. This potential is influenced by the chain length and the surrounding electrolyte. researchgate.netutexas.edu
Electron Transfer RateHighly dependent on alkyl chain length and monolayer structureDetermines the speed at which charge can be transferred to and from the redox center. acs.org
Peak Shape in Cyclic VoltammetryCan show broadening or multiple peaksBroadening can indicate interactions between adjacent ferrocene units or a heterogeneous environment within the monolayer. acs.org
Electrochemical GatingConductance can be modulated by applying a gate potential near the E¹/²The ability to switch the molecule between a resistive (off) and a conductive (on) state by controlling the redox state of the ferrocene center. nih.gov

Electrochemical Biosensor Architectures

The versatility of 6-(ferrocenyl)hexanethiol allows for its integration into a diverse range of electrochemical sensor designs, each tailored for specific biological targets. Its ability to form stable self-assembled monolayers (SAMs) on gold electrodes provides a robust and reproducible platform for constructing complex bio-interfaces.

Ferrocene's prominence in electrochemical sensor design is due to its unique structural and electrochemical properties. mdpi.com It consists of a central iron atom "sandwiched" between two cyclopentadienyl rings, a configuration that allows for a stable and reversible one-electron redox process between its neutral (ferrocene) and oxidized (ferrocenium) states. mdpi.com This well-defined redox behavior provides a reliable and reproducible electrochemical signal that can be easily measured. mdpi.com

The fundamental design principle of these sensors involves linking this redox-active ferrocene unit to a recognition element (e.g., an enzyme or nucleic acid) that can selectively bind to a target analyte. researchgate.net The 6-(ferrocenyl)hexanethiol molecule is a model system for this purpose; the hexanethiol chain acts as a linker and an anchor, covalently attaching the ferrocene unit to a gold electrode surface via a strong gold-thiol bond. researchgate.net This creates a self-assembled monolayer (SAM), a highly ordered molecular layer that positions the ferrocene reporters at the electrode-solution interface. researchgate.net

A significant application of 6-(ferrocenyl)hexanethiol is in the development of mediated enzyme biosensors, particularly for glucose detection. In these systems, Glucose Oxidase (GOx) is used as the biological recognition element. nih.govanalchemres.org GOx catalyzes the oxidation of glucose but its active site is located deep within the protein structure, hindering direct electron transfer to the electrode. analchemres.org

6-(ferrocenyl)hexanethiol functions as an efficient redox mediator, shuttling electrons between the GOx active site and the electrode surface. nih.govthno.org In a typical architecture, a gold electrode is modified with gold nanoparticles (AuNPs) to increase the surface area and enhance conductivity. researchgate.netnih.gov A mixed self-assembled monolayer of 6-(ferrocenyl)hexanethiol and other molecules like cysteamine (B1669678) can then be formed on this surface, onto which GOx is immobilized. researchgate.netnih.gov

The detection mechanism proceeds as follows:

GOx catalyzes the oxidation of glucose.

The reduced GOx transfers its electrons to the nearby oxidized ferrocene (ferrocenium) units of the 6-(ferrocenyl)hexanethiol, regenerating the active enzyme.

The now-reduced ferrocene is electrochemically re-oxidized at the electrode, producing a current that is directly proportional to the glucose concentration.

Researchers have developed such biosensors with a linear response to glucose in the millimolar range, making them suitable for applications such as analyzing glucose content in beverages. nih.gov

Table 1: Performance of a Glucose Biosensor Using 6-(Ferrocenyl)hexanethiol

ParameterValueReference
Biosensor ArchitectureAu/AuNP/(FcSH+Cyst)/PAMAM/GOx nih.gov
AnalyteGlucose nih.gov
Linear Range1.0 to 5.0 mM nih.gov
Limit of Detection (LOD)0.6 mM nih.gov

6-(ferrocenyl)hexanethiol is instrumental in creating sensitive electrochemical platforms for the detection of specific nucleic acid sequences. These sensors operate on the principle of DNA hybridization, where a single-stranded DNA probe immobilized on the electrode surface binds to its complementary target sequence. nih.gov

In one advanced design, gold nanoparticle-streptavidin conjugates are functionalized with a dense layer of 6-(ferrocenyl)hexanethiol molecules. nih.gov This construct serves as an amplification label. The sensor is built as a "sandwich" on a gold electrode modified with a DNA capture probe. When the target DNA is present, it hybridizes with both the capture probe on the electrode and a biotinylated detector probe. The streptavidin on the nanoparticle label then binds to the biotin, bringing a large number of ferrocene units into close proximity with the electrode surface. nih.gov

This hybridization-induced proximity allows for efficient electron transfer from the ferrocene molecules to the electrode, generating a strong electrochemical signal. The elasticity of the DNA strands facilitates the close approach of the ferrocene caps (B75204) to the electrode. nih.gov The magnitude of the resulting voltammetric current is proportional to the amount of target DNA captured. This method has proven to be highly sensitive and selective, capable of detecting picomolar concentrations of oligodeoxynucleotides and analyzing PCR products from biological samples. nih.gov

Table 2: Analytical Performance of a DNA Hybridization Sensor with 6-(Ferrocenyl)hexanethiol Labels

ParameterValueReference
TargetOligodeoxynucleotide nih.gov
Detection Limit2.0 pM nih.gov
Linear Range6.9 pM to 150.0 pM nih.gov
Key FeatureSignal amplification via ferrocene-capped gold nanoparticles nih.gov

Aptamers—short, single-stranded nucleic acid or peptide molecules that bind to specific targets with high affinity—can be integrated with 6-(ferrocenyl)hexanethiol to create highly specific biosensors known as aptasensors. bath.ac.uknih.gov These devices can detect a wide range of targets, from small molecules to large proteins like cancer biomarkers. bath.ac.uk

In a notable example, an aptasensor for prostate-specific antigen (PSA), a biomarker for prostate cancer, was developed using 6-(ferrocenyl)hexanethiol as the redox reporter. bath.ac.uk In this design, a DNA aptamer specific to PSA is co-immobilized with 6-(ferrocenyl)hexanethiol onto a gold electrode surface. In the absence of the target, the flexible aptamer allows the ferrocene molecules to approach the electrode and generate a baseline electrochemical signal. bath.ac.ukmdpi.com

When PSA is introduced, it binds to the aptamer, inducing a conformational change in the aptamer structure. This binding event can either increase or decrease the distance between the ferrocene and the electrode, leading to a measurable change in the current. mdpi.com This strategy has enabled the sensitive amperometric detection of PSA at clinically relevant concentrations, reaching levels as low as 10 pg/mL. bath.ac.uk This demonstrates the potential of combining the specific binding of aptamers with the sensitive redox signaling of 6-(ferrocenyl)hexanethiol for clinical diagnostics. bath.ac.uk

Detection Mechanisms and Analytical Performance Parameters

The performance of biosensors based on 6-(ferrocenyl)hexanethiol is dictated by the efficiency of their detection mechanisms, which are fundamentally rooted in the redox chemistry of the ferrocene group.

The core detection strategy in these biosensors is redox mediation. 6-(ferrocenyl)hexanethiol acts as a redox-active label or mediator whose electrochemical behavior is modulated by a biological recognition event. nih.govnih.gov The sensor's signal is generated by the oxidation and reduction of the ferrocene/ferrocenium couple (Fc/Fc⁺). mdpi.com

Two primary signaling schemes are commonly employed: "signal-on" and "signal-off".

Signal-On: In this configuration, the sensor is initially in a state of low electrochemical signal. The recognition event, such as DNA hybridization, brings the ferrocene labels closer to the electrode surface, "turning on" the electron transfer and generating a strong signal. nih.gov The DNA hybridization platform described previously is a classic example of a signal-on mechanism. nih.gov

Signal-Off: Conversely, the sensor may start with a high baseline signal, where the ferrocene is free to exchange electrons with the electrode. The binding of a large target analyte, like a protein to an aptamer, can block or hinder this electron transfer pathway due to steric effects or conformational changes that move the ferrocene away from the surface. nih.govmdpi.com This results in a decrease or "turning off" of the signal, which is proportional to the analyte concentration.

The analytical performance of these sensors is defined by parameters such as sensitivity (the slope of the calibration curve), the limit of detection (LOD), selectivity (the ability to detect the target in the presence of interfering substances), and the linear dynamic range (the concentration range over which the signal is directly proportional to the analyte concentration). nih.gov As demonstrated in the applications above, the use of 6-(ferrocenyl)hexanethiol in well-designed architectures leads to sensors with high sensitivity and low detection limits, suitable for demanding bioanalytical applications. nih.govnih.govbath.ac.uk

Electrochemical Recognition of Neutral and Anionic Molecules

The distinct chemical architecture of 6-(Ferrocenyl)hexanethiol underpins its capability to recognize different types of molecules. Theoretical evaluations of its molecular electrostatic potential reveal a significant positive charge aggregation on the ferrocene moiety. researchgate.net In contrast, the hexanethiol tail remains electronically neutral. researchgate.net This charge distribution suggests that the ferrocene group can effectively interact with and bind anionic species through electrostatic attraction, while the neutral alkyl chain can engage with neutral molecules, providing a basis for selective electrochemical sensing. researchgate.net

Application in Homocysteine Detection

An innovative electrochemical sensor for the detection of homocysteine (Hcy) has been developed by leveraging 6-(Ferrocenyl)hexanethiol as a key component. acs.orgmdpi.com High levels of homocysteine are associated with an increased risk of cardiovascular diseases, making its accurate detection clinically significant. acs.org

In this sensor design, 6-(Ferrocenyl)hexanethiol is self-assembled onto a glassy carbon electrode modified with molybdenum disulfide (MoS₂) nanoparticles. acs.orgmdpi.com The ferrocenylhexanethiol acts as a highly efficient electron transfer mediator, while the MoS₂ nanoparticles enhance the electrode's active surface area and provide a stable platform for immobilizing the thiol. acs.org This configuration demonstrates excellent electrocatalytic activity for the oxidation of homocysteine. acs.orgmdpi.com The performance of this biosensor is detailed in the table below.

Analyte Sensing Platform Linear Range Limit of Detection (LOD) Technique
Homocysteine6-Ferrocenylhexanethiol on MoS₂ nanoparticle-modified GCE2.0 to 100 µmol L⁻¹0.30 µmol L⁻¹Chronoamperometry

The sensor's high sensitivity and relevant linear range, which covers clinically significant concentrations, underscore the practical utility of 6-(Ferrocenyl)hexanethiol in diagnostic applications. sigmaaldrich.comacs.org

Application in Aflatoxin Detection

Based on the available research, there is no specific information detailing the application of 6-(Ferrocenyl)hexanethiol in the electrochemical detection of aflatoxins. While ferrocene derivatives and other thiol compounds are used in various biosensors for mycotoxins, a direct link to this particular compound for aflatoxin sensing is not established in the provided sources. One study noted the use of 6-(ferrocenyl)hexanethiol as a probe for the mycotoxins Zearalenone (ZON) and Fumonisin B1 (FB1), but not for aflatoxins. nih.gov

Electrochemical Detection of SARS-CoV-2 Viral Particles

The versatility of 6-(Ferrocenyl)hexanethiol extends to virology, where it has been integrated into a novel electrochemical platform for the rapid detection of whole SARS-CoV-2 viral particles. researchgate.netnih.gov In this application, a gold electrode surface is functionalized with specific nanobodies that target the spike protein of the virus. researchgate.net

The surface of the sensor is first modified with 6-(ferrocenyl)hexanethiol, which serves to create a well-defined and electroactive interface. researchgate.net The presence of the viral particles binding to the nanobodies alters the electrochemical signal from the ferrocene mediator, allowing for quantification. This nanobody-functionalized device provides results within minutes from complex samples like saliva and can distinguish SARS-CoV-2 from other respiratory viruses. researchgate.net

Analyte Sensing Platform Limit of Detection (LOD) Equivalent PFU
SARS-CoV-2 Viral ParticlesNanobody-functionalized, 6-(ferrocenyl)hexanethiol-modified gold electrode1.2 × 10⁴ viral RNA copies mL⁻¹~2 ± 1 PFU mL⁻¹

This sensor is not only rapid and specific but also demonstrates effectiveness in recognizing various mutated forms of the virus, including the Alpha, Beta, and Delta variants. researchgate.net

Integration with Nanomaterials for Enhanced Sensing

The performance of 6-(Ferrocenyl)hexanethiol-based biosensors is significantly amplified through integration with advanced nanomaterials. These materials provide larger surface areas, enhanced conductivity, and new functionalities for biosensor construction.

Fabrication of Gold Nanoparticle-Enhanced Biosensors

Gold nanoparticles (AuNPs) are widely used to enhance the sensitivity and stability of electrochemical biosensors. electrochemsci.orgelectrochemsci.org When used in conjunction with 6-(Ferrocenyl)hexanethiol, AuNPs act as "electron wires," dramatically improving the electron transfer between the active centers of immobilized biomolecules (like enzymes) and the electrode surface. electrochemsci.org

The fabrication process often involves creating a self-assembled monolayer of 6-(Ferrocenyl)hexanethiol on a gold electrode. researchgate.netelectrochemsci.org Subsequently, AuNPs are constructed on this modified surface. electrochemsci.orgelectrochemsci.org This layered architecture provides more active binding sites for biomolecules and leverages the high conductivity and catalytic properties of AuNPs to decrease the overpotential required for electrochemical reactions. nih.govelectrochemsci.org This enhancement leads to a more sensitive and efficient biosensor.

Dendrimer-Modified Electrodes for Biomolecule Immobilization

Dendrimers, such as Polyamidoamine (PAMAM), are highly branched, tree-like macromolecules that offer a unique platform for biosensor development. electrochemsci.orgelectrochemsci.org When used to modify an electrode, PAMAM dendrimers provide a high density of amine groups on their periphery, which are ideal for the covalent immobilization of a large number of biomolecules, such as enzymes. electrochemsci.org

In a common biosensor design, a gold electrode is modified with a layer of 6-(Ferrocenyl)hexanethiol, followed by the addition of a PAMAM dendrimer layer, and then decorated with gold nanoparticles. electrochemsci.orgelectrochemsci.orgresearchgate.net This multi-component system creates a stable and highly functionalized surface. electrochemsci.org For instance, in a glucose biosensor, the enzyme Glucose Oxidase is immobilized onto this platform. electrochemsci.orgelectrochemsci.orgresearchgate.net The dendrimer structure not only allows for high enzyme loading but also creates a favorable microenvironment that helps retain the enzyme's bioactivity. electrochemsci.org

Advanced Applications in Biosensing and Bioelectronics

Advanced Sensor Platforms

Molybdenum disulfide (MoS₂), a two-dimensional (2D) transition metal dichalcogenide, has garnered significant attention in sensor development due to its unique electronic properties, high surface-area-to-volume ratio, and excellent biocompatibility. mdpi.comnih.gov When used in sensor platforms, MoS₂ nanoparticles serve as an effective scaffold for the immobilization of biorecognition elements and as an enhancer of the electrochemical signal.

The functionalization of MoS₂ with 6-(Ferrocenyl)hexanethiol creates a powerful synergistic system for electrochemical sensing. researchgate.net In a notable application, an electrochemical sensor for the detection of homocysteine was constructed by modifying a glassy carbon electrode with MoS₂ nanoparticles, followed by the self-assembly of 6-(Ferrocenyl)hexanethiol. researchgate.net In this configuration, the MoS₂ nanoparticles fulfill a dual role: they increase the electrochemically active surface area and provide a substrate for the covalent immobilization of the 6-(Ferrocenyl)hexanethiol molecules. researchgate.net The thiol group of the compound is believed to heal sulfur vacancies on the MoS₂ surface, leading to a stable functionalization. acs.orgresearchgate.net

The ferrocene moiety of the attached 6-(Ferrocenyl)hexanethiol acts as a highly efficient electron transfer mediator, facilitating the electrochemical oxidation of the target analyte, such as homocysteine. researchgate.net The attachment of these redox-active molecules to MoS₂ is a promising strategy for designing electrochemically switchable devices, where the material's charge transport properties can be controlled by the redox state of the grafted ferrocene molecule. acs.org Studies have shown that the highest occupied molecular orbital (HOMO) of the ferrocene is located within the MoS₂ band gap, contributing to electron transport and enhancing sensor sensitivity. acs.org

This combination of the catalytic and surface-enhancing properties of MoS₂ with the distinct redox signaling of 6-(Ferrocenyl)hexanethiol has led to the development of sensors with impressive analytical performance. For instance, the homocysteine sensor demonstrated high sensitivity and a low detection limit, proving its applicability in the analysis of biological samples. researchgate.net

Table 1: Performance of a 6-(Ferrocenyl)hexanethiol/MoS₂-Based Electrochemical Sensor

Analyte Linear Range Limit of Detection (LOD) Technique
Homocysteine 2.0 to 100 µmol L⁻¹ 0.30 µmol L⁻¹ Chronoamperometry

Data sourced from: ResearchGate researchgate.net

Graphene, a single layer of sp²-hybridized carbon atoms arranged in a honeycomb lattice, is a cornerstone material in modern electrochemistry and sensor technology. princeton.edu Its remarkable properties, including exceptionally high electrical conductivity, vast theoretical surface area, and mechanical robustness, make it an ideal substrate for electrochemical sensors. barnesandnoble.comnih.gov Graphene-based platforms are frequently functionalized with redox-active molecules like 6-(Ferrocenyl)hexanethiol to create highly sensitive and selective biosensors. princeton.edunih.gov

The functionalization is typically achieved by forming a self-assembled monolayer (SAM) of 6-(Ferrocenyl)hexanethiol on the sensor surface. gamry.comresearchgate.net While direct attachment to pristine graphene can be challenging, a common and effective strategy involves modifying the graphene surface with gold nanoparticles (AuNPs). These nanoparticles provide ideal docking sites for the thiol group of 6-(Ferrocenyl)hexanethiol, resulting in a stable, well-ordered, and electroactive monolayer. gamry.com This composite structure leverages the high conductivity of graphene and the excellent biocompatibility and catalytic properties of the AuNPs.

In this architecture, the graphene sheet acts as the primary transducer, providing a low-resistance path for electron flow. The ferrocene head of the immobilized 6-(Ferrocenyl)hexanethiol molecules serves as the redox probe and mediator. utexas.edu When a target analyte interacts with the sensor, it can trigger a change in the electrochemical environment at the electrode-solution interface. This change is efficiently transduced into a measurable signal (e.g., a shift in current or potential) through the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) redox couple.

The combination of graphene's superior electronic properties with the well-defined electrochemistry of a ferrocenyl-alkanethiol SAM leads to sensors with significant analytical advantages. These include rapid response times, low limits of detection, and high selectivity for a wide range of analytes, from small biomolecules to complex proteins and DNA. princeton.edunih.govnih.gov For example, graphene field-effect transistors (gFETs) have been functionalized using polymer layers to immobilize enzymes, creating biosensors capable of detecting acetylcholine (B1216132) with a limit of detection in the micromolar range. nih.gov The integration of 6-(Ferrocenyl)hexanethiol into such systems offers a direct and robust method for signal transduction.

Table 2: Characteristics of Graphene-Based Electrochemical Sensor Platforms

Platform Component Analyte Example Typical Detection Limit Key Advantage
Graphene/AuNPs Heavy Metal Ions nano/picomolar High surface area, synergistic conductivity nih.gov
Graphene FET Acetylcholine 2.3 µM High pH sensitivity, fast response nih.gov
Graphene-Oxide Composite Etoposide (DNA interaction) 0.001 µM Enhanced DNA immobilization, stability nih.gov

Explorations in Molecular Electronics and Nanocomputing

Molecular Junctions and Device Architectures

Molecular junctions are structures where a single molecule or a monolayer of molecules bridges two electrodes, enabling the study of charge transport at the ultimate limit of miniaturization. The compound 6-(Ferrocenyl)hexanethiol is an exemplary molecule for these studies, forming robust and reproducible junctions that are foundational to the development of functional molecular electronic devices.

Ferrocene-terminated alkanethiols like 6-(Ferrocenyl)hexanethiol readily form self-assembled monolayers on gold and other substrates, creating highly organized, electroactive interfaces. scientificlabs.co.uk These SAMs have become indispensable model systems in molecular electronics due to their stability and the predictable nature of their assembly. scientificlabs.co.uk The ferrocene (B1249389) unit acts as a well-defined redox center, while the alkanethiol chain provides a tunable tunneling barrier, and the thiol group ensures strong anchoring to the electrode surface. This modularity allows researchers to systematically investigate fundamental electron transfer processes. The ease of fabrication and the reliable electrochemical response make these SAMs ideal platforms for prototyping and testing the principles of molecular-scale electronic components. scientificlabs.co.uk

The conductance of a single-molecule junction is highly dependent on the molecule's electronic structure and its coupling to the electrodes. In junctions formed with ferrocene-terminated alkanethiols, charge transport is not merely simple tunneling; it is significantly influenced by the ferrocene moiety's molecular orbitals. Research using conducting probe atomic force microscopy on similar molecules, such as 11-ferrocenylundecanethiol, has revealed complex current-voltage (I-V) characteristics, including negative differential resistance (NDR). acs.org This phenomenon is attributed to a two-step resonant hole transport mechanism mediated by the ferrocene group's highest occupied molecular orbital (HOMO). acs.org

The charge transport mechanism can shift depending on the applied bias, from direct tunneling to a hopping-based process. acs.org This behavior is crucial for creating functional devices like molecular rectifiers, where the asymmetry in the transport mechanism leads to diode-like behavior. acs.org

Junction TypePrimary Charge Transport MechanismObserved PhenomenaReference
Ferrocene-AlkanethiolTwo-step resonant hole transferNegative Differential Resistance (NDR) acs.org
Ferrocene-Functionalized CarbeneHopping (at negative bias)High rectification ratio (~90) acs.org
AlkanedithiolThrough-bond tunnelingConductance decreases with gauche defects nih.gov

Charge Storage and Molecular Memory Elements

The ability of the ferrocene molecule to exist in two stable electrochemical states makes it an ideal candidate for charge storage applications, forming the basis of molecular memory elements.

The core principle behind using 6-(Ferrocenyl)hexanethiol for memory lies in the ferrocene/ferrocenium (B1229745) (Fc/Fc+) redox couple. The neutral ferrocene (Fc) state can represent a digital "0," while the oxidized ferrocenium (Fc+) state can represent a "1". nih.gov Applying a positive potential to the substrate to which the SAM is attached triggers the oxidation of ferrocene, effectively "writing" a bit of information by storing a positive charge within the molecular layer. nih.gov This charge is stored locally on the ferrocene headgroups. The information can be "erased" by applying a low potential, which reduces the ferrocenium back to its neutral ferrocene state. nih.gov This process of information storage relies on the efficient, fast, and reversible transfer of an electron between the ferrocene unit and the conducting substrate via a tunneling process across the hexanethiol chain. nih.gov

Building on the principle of redox-based charge storage, researchers have fabricated proof-of-concept molecular memory devices. By integrating ferrocene-terminated monolayers onto silicon surfaces, it is possible to create electrically addressable memory elements where the bound ferrocene center is the fundamental storage unit. nih.gov These molecular devices show potential to rival conventional semiconductor-based dynamic random-access memories (DRAMs) in terms of stability, potential charge density, and capacitance performance. nih.gov Furthermore, the inherent structure of these SAMs provides a platform for developing robust molecular rectifiers, which are essential components for more complex electronic circuits. acs.org

Digital StateMolecular StateElectrochemical ProcessApplied Potential
"0"Neutral Ferrocene (Fc)Reduction / EraseLow
"1"Oxidized Ferrocenium (Fc+)Oxidation / WritePositive

Field-Coupled Nanocomputing Paradigms

Field-coupled nanocomputing (FCN) represents a departure from traditional current-based computing. In FCN, information is encoded in the physical state of nanoscale elements (such as charge distribution or orientation) and is processed via local field interactions between adjacent elements, rather than by the flow of current. nih.govnd.edu

The Quantum-dot Cellular Automata (QCA) is a prominent FCN paradigm where binary information is encoded in the charge configuration of a "cell" made of quantum dots. nih.govnd.edund.edu In molecular QCA, redox-active molecules can function as these cells, with charge localized on specific sites. nih.govtdl.org The electrostatic field from one molecule influences the state of its neighbor, allowing for the propagation of information and the creation of logic gates without current flow. nih.govnd.edu

Recent theoretical work has proposed a novel FCN paradigm, termed "bend-boosted molFCN," which specifically identifies the 6-(Ferrocenyl)hexanethiol cation (FcC6S+) as a candidate molecule. polito.itsciopen.com In this model, information is encoded not just in the charge state but in the physical orientation or "bending" of the molecule, which is anchored to a substrate. polito.itsciopen.com When the ferrocene unit is oxidized, the resulting positive charge on the ferrocene head dictates the molecule's movement in response to an external clocking electric field. polito.it This motion—a bending toward or away from a certain direction—can represent a binary state. This paradigm is compatible with charge-based QCA, where the electric field from a traditional molecular QCA cell (like a bis-ferrocene molecule) could control the bending of an adjacent 6-(Ferrocenyl)hexanethiol molecule, effectively making it a readable output for a molecular circuit. polito.it

Principles of Molecular Field-Coupled Nanocomputing (molFCN)

Molecular Field-Coupled Nanocomputing (molFCN) is a revolutionary computing paradigm that utilizes individual molecules to encode and process information. researchgate.net This technology operates on a non-conductive principle, where binary data is not represented by the flow of electrical current, as in conventional CMOS technology, but by the charge distribution within a molecule. researchgate.net Information propagates through local electrostatic interactions between adjacent molecules, allowing for zero-current logical operations. researchgate.net This fundamental difference in operating principle positions molFCN as a candidate for future digital electronics that promise extremely low power dissipation and hyper-miniaturized computing units. researchgate.net

The core concept is derived from the quantum-dot cellular automata (QCA) paradigm, which can be implemented using molecules. polito.it In this framework, molecules act as "cells" that can be set into distinct polarization states. researchgate.net For instance, a molecular cell made of two bis-ferrocene cations can encode three logic states—"0", "1", and "NULL"—based on its charge configuration. sciopen.com The information is then guided and propagated along a "wire" of these molecular cells by a clocking electric field. sciopen.com The primary advantages of this approach include the potential for computation at the sub-nanometric scale with minimal power consumption and very high speed at ambient temperatures. researchgate.netsciopen.com

Encoding Information via Molecular Charge Distribution and Conformation (Bending)

In molFCN, information is fundamentally encoded in the charge distribution of the molecules. polito.it This is often referred to as charge-based molFCN, where a molecule's polarization state, dictated by an external electric field, represents a logical bit. polito.it However, a significant challenge lies in the measurement of these molecular charges for readout and integration with conventional CMOS electronics. polito.itsciopen.com

To address this, a refined paradigm known as "bend-boosted molFCN" has been proposed, which utilizes the compound 056-(Ferrocenyl)hexanethiol (also denoted as FcC6S). polito.it This approach augments the information encoding by incorporating not only the molecule's charge distribution but also its physical conformation, specifically its bending. polito.it When an external electric field is applied to an anchored this compound cation, it induces a physical bending of the molecule. polito.it This bending, in conjunction with the charge state, represents the encoded logic information. polito.it

This dual-state encoding offers a significant advantage: the information can be read out by detecting the molecule's orientation. polito.it This makes the readout process compatible with established laboratory techniques. polito.it Research has demonstrated that the switching fields generated by molecules like bis-ferrocene are sufficient to drive the bending mechanism in adjacent this compound molecules, making the bend-boosted paradigm compatible with the charge-based one. polito.it

Table 1: Encoding Paradigms in molFCN

ParadigmEncoding MechanismMolecule ExampleKey Feature
Charge-Based molFCN Relies solely on the charge distribution within a fixed molecule. polito.itBis-ferrocene polito.itInformation is encoded in the molecular polarization state. researchgate.net
Bend-Boosted molFCN Utilizes both charge distribution and molecular bending (conformation). polito.itThis compound polito.itAugments encoding and allows for readout via molecular orientation. polito.it

Theoretical Validation and Experimental Assessment Methodologies

The validation of molFCN principles and the feasibility of proposed molecular systems rely on a combination of theoretical modeling and experimental techniques.

Theoretical Validation: Theoretical validation is crucial for analyzing molecular behavior and simulating circuit performance before fabrication. One of the primary methods is the use of ab initio calculations, such as Density Functional Theory (DFT). polito.itsciopen.com DFT is employed to validate paradigms like the bend-boosted molFCN by modeling the molecular geometry and electronic structure of compounds like this compound cations under the influence of an electric field. polito.itsciopen.com These simulations can determine key parameters, such as the electric fields required to induce bending and the stability of different conformational states. polito.it

For circuit-level analysis, specialized simulators are developed. The MOlecular Simulator QCA TOrino (MoSQuiTO) is one such framework designed to speed up the simulation of molFCN circuits without sacrificing reliability. researchgate.net This methodology involves three main stages: ab initio geometry optimization, modeling, and circuit simulation, providing a structured approach to assess the potential and feasibility of molFCN designs. researchgate.net

Table 2: Research Findings from DFT Validation of Bend-Boosted molFCN

ParameterFindingSignificance
Driving Electric Field Switching fields in the range of [-0.4, 0.4] V/nm, generated by bis-ferrocene cations, are sufficient to drive the bending mechanism in this compound. polito.itDemonstrates compatibility between charge-based and bend-boosted molFCN paradigms. polito.it
Readout Capability The encoded information (bending state) can be electrically read by forming a molecular junction. polito.itsciopen.comProvides a viable method for integrating molFCN with CMOS technology and for experimental verification. sciopen.com

Experimental Assessment: Experimental validation of molFCN has been challenging due to the difficulty in directly measuring molecular charge states. polito.itsciopen.com However, the development of the bend-boosted paradigm using this compound opens the door to more accessible assessment methods. polito.it

Scanning Probe Microscopy (SPM) techniques are identified as a promising method for the experimental assessment of the molFCN principle. polito.itsciopen.com SPM can be used to measure the orientation of the molecules, thereby directly reading the information encoded in the bending of the this compound. polito.it This allows for direct validation of the information encoding and readout mechanisms at the single-molecule level. sciopen.com The ability to electrically read the encoded information by forming a molecular junction further facilitates the design of hybrid molFCN-CMOS circuits and their experimental characterization. polito.itsciopen.com

Surface Modification and Nanostructure Integration

Functionalization of Electrode Surfaces

The ability of the thiol group to form strong covalent bonds with noble metal surfaces, particularly gold, has led to extensive research into the formation of self-assembled monolayers (SAMs) of 6-(Ferrocenyl)hexanethiol. These SAMs create a well-defined and electrochemically active interface, which is crucial for the development of sensors and other electronic devices.

Gold Electrode Modification using 6-(Ferrocenyl)hexanethiol

The modification of gold electrode surfaces with 6-(Ferrocenyl)hexanethiol is a widely studied area due to the strong affinity between sulfur and gold, which facilitates the formation of stable, well-ordered self-assembled monolayers (SAMs). researchgate.netresearchgate.net This process involves the chemisorption of the thiol group onto the gold surface, resulting in a densely packed layer of ferrocene (B1249389) units oriented away from the electrode. This arrangement provides a simple and effective system for studying electron transfer mechanisms between the ferrocene moiety and the gold surface. researchgate.net

The resulting modified electrodes exhibit well-defined redox behavior corresponding to the ferrocene/ferrocenium (B1229745) (Fc/Fc+) couple. This electrochemical simplicity makes 6-(Ferrocenyl)hexanethiol a model system for understanding electron transport phenomena. researchgate.net The formation of these SAMs can be characterized using various electrochemical techniques, such as cyclic voltammetry, which shows characteristic oxidation and reduction peaks. researchgate.netresearchgate.net The relationship between the peak current and the scan rate in these voltammograms can confirm that the redox process is adsorption-controlled. researchgate.net

Furthermore, these modified gold surfaces serve as platforms for various biosensing applications. researchgate.netnih.gov For instance, they have been used in the construction of electrochemical biosensors for glucose detection. researchgate.netnih.gov In such applications, gold nanoparticles can be further assembled onto the 6-(Ferrocenyl)hexanethiol-modified surface to enhance the electrochemical signal. researchgate.netnih.gov

Table 1: Electrochemical Characteristics of 6-(Ferrocenyl)hexanethiol on Gold Electrodes

ParameterDescriptionSource
Modification Method Self-Assembled Monolayer (SAM) formation researchgate.netresearchgate.net
Binding Group Thiol (-SH) researchgate.netresearchgate.net
Redox Couple Ferrocene/Ferrocenium (Fc/Fc+) researchgate.net
Characterization Cyclic Voltammetry, Electrochemical Impedance Spectroscopy researchgate.netresearchgate.net
Key Finding Adsorption-controlled redox process researchgate.net

Functionalization of Indium Tin Oxide (ITO) Surfaces

Indium Tin Oxide (ITO) surfaces can be functionalized with 6-(Ferrocenyl)hexanethiol, often through an intermediary silanization step, to enhance their electrochemical properties for applications like biosensors. aip.org A common method involves first treating the ITO surface with an organosilane, such as 3-glycidoxypropyltrimethoxysilane (B1200068) (GOPTS), which contains a reactive epoxy group. aip.orgnih.gov This creates a surface layer that can then covalently bind with the thiol group of 6-(Ferrocenyl)hexanethiol. aip.org

This functionalization is particularly effective on nanostructured ITO surfaces, which offer a higher surface-to-volume ratio compared to thin films. aip.org Studies have shown a significant increase in the electrochemical signal, as measured by the total peak height in cyclic voltammetry, for functionalized nanostructured ITO electrodes compared to their thin-film counterparts. aip.org For instance, an increase of over 400% in peak height has been observed for annealed nanostructured electrodes, indicating a much higher surface coverage of the electroactive ferrocene molecules. aip.org

The successful functionalization can be confirmed through various surface analysis techniques. X-ray photoelectron spectroscopy (XPS) can detect the presence of the organosilane layers, while electrochemical methods like cyclic voltammetry and electrochemical impedance spectroscopy (EIS) can demonstrate the changes in the electrode's properties, such as an increased polarization resistance, which acts as an electronic barrier. nih.gov

Table 2: Comparison of Functionalized ITO Surfaces

Surface TypePeak Height Increase (vs. Thin Film)Key AdvantageSource
As-deposited Nanostructured ITO140%Increased surface area aip.org
Annealed Nanostructured ITO>400%Enhanced conductivity and molecular organization aip.org

Modification of Silicon Surfaces (e.g., H-Terminated Si(111))

The modification of silicon surfaces with organic molecules is a key area of research for the development of molecular electronics and biosensors. Hydrogen-terminated silicon (H-Si(111)) provides a reactive and atomically flat substrate for the covalent attachment of molecules. nih.govamazonaws.com While direct attachment of thiols to silicon is less common than to gold, functionalization can be achieved through hydrosilylation reactions with molecules containing unsaturated carbon-carbon bonds. researchgate.netnih.gov

For instance, vinylferrocene has been successfully immobilized on H-Si(111) surfaces through a photochemical reaction using visible light, forming a uniform, electrochemically active self-assembled monolayer (SAM). nih.gov This process, carried out in an n-decane solvent, prevents the aggregation and polymerization of the vinylferrocene. nih.gov The resulting SAM exhibits a surface density of ferrocenyl groups of approximately 1.4x10⁻¹⁰ mol cm⁻², which corresponds to a substitution rate of about 11% of the surface Si-H bonds. nih.gov

These ferrocene-modified silicon surfaces show interesting photo-responsive properties. When formed on n-type silicon, they exhibit a positive photo-responsivity, while on p-type silicon, they show a negative photo-responsivity. nih.gov This demonstrates the potential for creating light-sensitive electronic devices based on these functionalized silicon surfaces.

Gold Nanoparticle and Nanocluster Functionalization

The integration of 6-(Ferrocenyl)hexanethiol with gold nanoparticles and nanoclusters combines the unique electronic and optical properties of the nanomaterials with the redox activity of the ferrocene moiety. This synergy opens up possibilities for creating novel materials for applications in sensing, catalysis, and nanoelectronics.

Synthesis of Gold Nanoclusters with 6-(Ferrocenyl)hexanethiol as an Electroactive Ligand

Recent research has focused on the direct synthesis of gold nanoclusters using 6-(Ferrocenyl)hexanethiol as an electroactive ligand. digitellinc.com This approach aims to enhance the inherent electron transfer properties of the nanoclusters. digitellinc.com The synthesis can produce both ultrasmall, luminescent clusters and larger, plasmonic-sized nanoparticles. digitellinc.com

The resulting nanoclusters are protected by a monolayer composed entirely of ferrocenylhexanethiolate ligands. acs.org The number of ligands attached to each gold core is primarily determined by the steric hindrance of the bulky ferrocene head groups. acs.org For example, gold clusters with core diameters ranging from 1.4 to 2.2 nm have been synthesized with an average of 37 to 58 ferrocenated ligands, respectively. acs.org These numbers are significantly lower than what would be expected for smaller ligands like hexanethiolate on similarly sized gold cores. acs.org

Electrochemical analysis of these functionalized nanoclusters reveals a prominent oxidation wave corresponding to the ferrocene units and, at more negative potentials, discrete one-electron waves attributed to the quantized double-layer charging of the gold cores. acs.org This dual electrochemical signature highlights the successful integration of the redox-active ligand with the metallic core.

Table 3: Characteristics of Fully Ferrocenated Hexanethiolate Monolayer-Protected Gold Clusters

Average Au Core Diameter (nm)Estimated Average Au Atom CountAverage Ferrocenated Ligand CoverageSource
1.45537 acs.org
1.614039 acs.org
2.022543 acs.org
2.231458 acs.org

Preparation of Ferrocenylhexanethiol-Capped Gold Nanoparticle Conjugates

6-(Ferrocenyl)hexanethiol can be used to cap gold nanoparticles, creating stable conjugates with tailored surface properties. These conjugates are often prepared by mixing an aqueous solution of gold nanoparticles with the thiolated ferrocene derivative. nih.govumich.edu The strong gold-sulfur bond ensures the robust attachment of the ferrocene-containing ligand to the nanoparticle surface.

These functionalized nanoparticles have been utilized in the development of advanced biosensing platforms. For example, they have been incorporated into electrochemical immunosensors for the detection of protein biomarkers. researchgate.net In one such application, magnetic nanoparticles and dually labeled gold nanoparticles, which could include ferrocenylhexanethiol as an electrochemical label, were used for the ultrasensitive detection of a chemokine associated with kidney transplant rejection. researchgate.net

The stability of these nanoparticle conjugates is a critical factor. The use of multiple thiol anchors or chelating thiol groups can significantly enhance the stability of the ligand shell on the gold nanoparticle surface, making them more robust for various applications, particularly in diagnostics. nih.gov

Integration with Other Nanomaterials

The integration of 056-(Ferrocenyl)hexanethiol with a variety of nanomaterials beyond simple gold surfaces opens up new avenues for creating hybrid materials with synergistic properties. These integrations are crucial for applications ranging from advanced sensing to catalysis.

Nanoporous gold (NPG) offers a high surface-area-to-volume ratio and excellent conductivity, making it an ideal scaffold for electrochemical sensors. mdpi.comrsc.org The functionalization of NPG with this compound is a key strategy to impart specific recognition capabilities. A notable application is the development of an electrochemical sensor for hydroxyl radicals (•OH), where self-assembled layers of 6-ferrocenyl)hexanethiol (FcHT) are formed on a nanoporous Au-Ag alloy microwire. rsc.org

In this sensor, the ferrocene moiety of the FcHT acts as a redox probe. The self-assembled layer can be selectively attacked by hydroxyl radicals, leading to a measurable change in the electrochemical signal, which allows for the quantification of the radical species. rsc.org The use of a nanoporous structure, further enhanced with gold nanoparticles, provides a three-dimensional, multiplexed conductive architecture that leads to dual signal amplification. rsc.org This approach leverages the inherent properties of NPG and the specific reactivity of the ferrocenyl group to create a highly sensitive analytical device. rsc.orgmdpi.com The ability to modify the high-surface-area structure of NPG with a redox-active molecule like this compound is fundamental to its application in advanced biosensing. mdpi.com

The creation of hybrid materials by combining this compound with conducting polymers represents a pathway to novel materials with tunable electronic properties. While direct copolymerization is not commonly reported, layered and composite structures are utilized in biosensor development. These systems often take advantage of the facile solution processability and mechanical flexibility of polymers alongside the defined electrochemical activity of the ferrocenyl thiol. nih.govnih.gov

For instance, an electrochemical biosensor was fabricated by first modifying a gold electrode with a polyamidoamine (PAMAM) dendrimer, which is a type of polymer. researchgate.netnih.gov Subsequently, gold nanoparticles were constructed on this polymer surface, and the structure was further functionalized with a self-assembled monolayer formed from 6-(Ferrocenyl)hexanethiol (FcSH) and cysteamine (B1669678) to immobilize a model enzyme, glucose oxidase. researchgate.netnih.gov In this multi-component assembly, the ferrocene moiety acts as a mediator for the electrochemical detection of the enzymatic reaction. researchgate.net The polymer provides a porous, biocompatible scaffold, demonstrating how this compound can be integrated into complex, polymer-based architectures to create functional bio-electrochemical devices. researchgate.netyoutube.com

Table 2: Components of a Polymer-Based Ferrocenylhexanethiol Biosensor

Component Material Function Reference
Substrate Gold Electrode Provides the conductive base for the assembly. researchgate.netnih.gov
Polymer Layer Polyamidoamine (PAMAM) Dendrimer Acts as a porous, high-surface-area scaffold. researchgate.netnih.gov
Nanoparticles Gold Nanoparticles (AuNPs) Enhance the surface area and facilitate enzyme immobilization. researchgate.netnih.gov
Redox Mediator 6-(Ferrocenyl)hexanethiol (FcSH) Forms a SAM and mediates electron transfer between the enzyme and the electrode. researchgate.netnih.gov

| Biorecognition Element | Glucose Oxidase (GOx) | Catalyzes the specific reaction to be detected. | researchgate.netnih.gov |

Graphene and its derivatives are materials of immense interest due to their exceptional electronic properties, high surface area, and mechanical strength. rsc.orgbeilstein-journals.org The integration of this compound with graphene-based materials can produce hybrid systems with enhanced electron transfer capabilities. beilstein-journals.orgnih.govrsc.org Ferrocenylhexanethiol can be used to functionalize graphene-coated gold surfaces, where it forms gold-thiol linkages and acts as an effective electron transfer mediator.

This functionalization is particularly relevant for modifying electrodes in applications like microbial fuel cells or advanced biosensors. rsc.org The graphene provides a highly conductive and large surface area, while the ferrocene moiety offers a stable and reversible redox couple. nih.govresearchgate.net This combination can facilitate rapid electron transfer between an analyte or a biological component and the electrode surface. researchgate.net While detailed studies on the synthesis of covalently linked this compound-graphene hybrids are emerging, the modification of graphene-coated surfaces with this thiol is a recognized strategy for tuning the interfacial properties of electrodes for specific electrochemical tasks. nih.govnih.gov

Theoretical and Computational Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful method for exploring the quantum mechanical properties of molecules. researchgate.net It is particularly effective for studying systems containing transition metals like the iron in the ferrocene (B1249389) group. researchgate.net DFT calculations offer reliable predictions of geometries, energies, and a variety of spectroscopic properties, making it a cornerstone for the theoretical investigation of 056-(Ferrocenyl)hexanethiol. researchgate.net

DFT calculations have been instrumental in revealing the intricate details of the molecular and electronic structure of SAMs formed by ferrocenyl-alkanethiols, including this compound, on metal substrates like gold (Au) and silver (Ag). mdpi.comsquarespace.com These studies provide a fundamental understanding of how structural properties influence electronic behavior, which is critical for applications in molecular electronics. mdpi.com

Systematic investigations combining DFT with experimental techniques have shown that the supramolecular structure of these SAMs exhibits an "odd-even" effect based on the number of carbon atoms (n) in the alkane chain. mdpi.comsquarespace.com This effect, where molecules with an odd or even number of carbons adopt different packing arrangements and tilt angles, persists for a wide range of chain lengths (n=1-15). mdpi.com This structural alternation directly influences the electronic properties. mdpi.comsquarespace.com

Key findings from DFT studies on the electronic structure include:

Orbital Contributions: The highest occupied molecular orbital (HOMO) of the SAM is primarily located on the ferrocene (Fc) moiety. mdpi.com DFT calculations reveal that this HOMO is dominated by the Fe 3dx²-y² and 3dxy orbitals, with some hybridization from the π orbitals of the cyclopentadienyl (B1206354) (Cp) rings. mdpi.com Other valence band features are also attributed to the ferrocene group, including orbitals dominated by the Cp ring's π system. mdpi.com

Projected Density of States (PDOS): To identify the contributions of different molecular fragments to the electronic structure, the PDOS can be calculated using DFT. For ferrocenyl-alkanethiols on gold, the PDOS confirms that the features near the Fermi level are mainly due to the ferrocene HOMO. mdpi.com The contribution of the sulfur atom's p-orbitals to the top of the valence band diminishes as the length of the alkyl chain increases. nih.gov

Influence of Substrate and Chain Length: The work function (WF) of the modified surface is affected by the orientation of the ferrocene units and the strength of their interaction with the substrate. mdpi.com For longer chains (n ≥ 8), where the ferrocene-substrate coupling is weak, the work function displays an odd-even effect. mdpi.comsquarespace.com For shorter chains (n < 8), this effect is less pronounced due to stronger van der Waals interactions or direct hybridization between the ferrocene unit and the metal substrate. mdpi.comsquarespace.com

The DFT calculations for these systems are typically performed using specialized software packages like the Vienna Ab initio Simulation Package (VASP). mdpi.com Hybrid functionals, such as the Heyd–Scuseria–Ernzerhof (HSE06) functional, are often employed for the exchange-correlation energy, along with projector-augmented-wave (PAW) pseudopotentials to describe the electron-ion interactions. mdpi.com

PropertyKey FindingPrimary Orbital ContributionGoverning FactorsCitation
Highest Occupied Molecular Orbital (HOMO)Localized on the ferrocene (Fc) terminal group.Fe 3dx²-y² and 3dxy orbitals with minor Cp π-orbital hybridization.Inherent electronic structure of the ferrocene moiety. mdpi.com
Work Function (WF)Exhibits odd-even effects for longer chains (n ≥ 8).N/A (Surface Property)Fc orientation, Fc-substrate coupling strength, chain length (n). mdpi.comsquarespace.com
Valence Band StructureFeatures are dominated by the ferrocene group.Cp ring π orbitals and Cp-Fe hybrid orbitals.Electronic structure of the ferrocene moiety. mdpi.com
Sulfur Orbital ContributionS p-orbital contribution at the top of the valence band decreases with increasing chain length.S p-orbitalsAlkyl chain length (n). nih.gov

While specific DFT calculations for the Raman spectrum of this compound are not prominently available in the surveyed literature, the theoretical framework for such predictions is well-established. DFT is a standard method for simulating vibrational spectra, including Raman and infrared intensities. aps.org

The general procedure for calculating a Raman spectrum from first principles involves several key steps:

Structural Optimization: A precise structural model of the molecule is created, and its geometry is optimized to find a minimum on the potential energy surface. nih.gov

Vibrational Mode Calculation: The normal modes of vibration and their corresponding frequencies are computed. nih.gov For a vibrational mode to be Raman active, it must induce a change in the molecule's polarizability. nih.gov

Raman Tensor Calculation: The Raman activity is determined by calculating the derivative of the polarizability tensor with respect to the normal mode displacements. nih.gov

Spectrum Generation: The calculated frequencies and intensities are convoluted with a broadening function (e.g., Gaussian or Lorentzian) to generate a theoretical spectrum that can be directly compared with experimental results. nih.gov

This computational approach allows for the assignment of experimental Raman bands to specific molecular vibrations. aps.org For complex systems like this compound, this would involve identifying the vibrational modes associated with the ferrocene unit (Cp-Fe-Cp stretches and tilts), the hexanethiol chain (C-H and C-C stretches), and the thiol headgroup (C-S and S-H stretches). Although a specific study on this molecule is not cited, the methodology is robust and widely applied to other complex molecules and materials. nih.govnih.gov

The unique structure of this compound makes it a candidate for use in molecular electronics and computing. DFT calculations have been employed to validate novel paradigms in this field. One such paradigm, known as "bend-boosted molecular Field-Coupled Nanocomputing (molFCN)," uses the position of wavering molecules to encode additional information.

In a study validating this concept, DFT was used to model 6-(ferrocenyl)hexanethiol cations. The hexane (B92381) chain acts as a linker that anchors the ferrocene unit to a substrate via the thiol group. This setup constrains the molecule's motion primarily to a rotation around the thiol anchor. The theoretical calculations demonstrated that information encoded in the molecule's conformation could be read out electrically by forming a molecular junction, thus validating the proposed computing paradigm.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides detailed insight into the dynamic behavior and equilibrium structures of molecular systems. nih.gov

MD simulations are particularly well-suited for modeling the structure and dynamic behavior of large, complex systems like self-assembled monolayers of this compound on a gold surface. mdpi.com These simulations can capture the collective behavior of hundreds or thousands of molecules, providing information on packing energies, molecular orientation, and structural defects. mdpi.comnih.gov

Key insights from MD simulations of ferrocenyl-alkanethiol SAMs include:

Molecular Orientation: Simulations can predict the average tilt angle of the molecules with respect to the surface normal, a critical parameter that influences the monolayer's thickness and dielectric properties. nih.gov These calculated tilt angles can be compared with experimental data from techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS). nih.gov

Dynamic Behavior: MD simulations model the motion of the molecules at finite temperatures. This includes the study of conformational changes within the alkyl chains (e.g., the formation of gauche defects) and the collective motions of the ferrocene end-groups.

These simulations are typically performed using force fields, which are sets of parameters that describe the potential energy of the system. For complex molecules like this compound, these force fields may be derived from or validated by higher-level DFT calculations. mdpi.com

ParameterDescriptionSignificanceCitation
Packing Energy (Epack)The sum of intermolecular interaction energies (Fc-Fc, Fc-Alkyl, Alkyl-Alkyl).Determines the thermodynamic stability and preferred packing structure of the SAM. nih.gov
Tilt AngleThe average angle of the molecular axis relative to the surface normal.Affects SAM thickness, density, and surface properties. nih.gov
Gauche DefectsThe number of non-trans conformations within the alkyl chains.Indicates the degree of order/disorder within the SAM.
Dynamic BehaviorThe time-evolution of molecular positions and orientations.Provides insight into the fluidity and response of the SAM to external stimuli. mdpi.com

Free Energy Calculations in Electrochemical Systems

The electrochemical behavior of this compound, specifically its oxidation and reduction (redox) process, is fundamentally governed by the free energy changes involved. The formal potential of the ferrocene/ferrocenium (B1229745) couple in a SAM is directly related to the Gibbs free energy of the electron transfer reaction.

While detailed free energy landscapes for this compound specifically are not widely published, the theoretical framework for such calculations in electrochemical systems is well-developed. The work of Chidsey and others established a model describing the kinetics of electron transfer at a metal-electrolyte interface, linking the rate constant to the free energy of the reaction. nih.gov

The nonideal electrochemical behavior often observed in cyclic voltammetry (CV) of ferrocenyl-alkanethiol SAMs—such as broad peaks and peak-to-peak separations greater than zero—can be attributed to a distribution of formal potentials among the molecules in the monolayer. nih.gov This distribution arises from:

Variations in the local microenvironment of each ferrocene unit. nih.gov

Repulsive electrostatic interactions between neighboring charged ferrocenium centers upon oxidation.

Conformational reorganization required during the redox process.

Computational methods can, in principle, calculate the free energy of the system in both its reduced (ferrocene) and oxidized (ferrocenium) states. This involves accounting for the molecule's internal energy (from DFT), its interaction with the solvent (using continuum solvation models), and its interaction with the applied electrode potential. By mapping these free energies, one can understand and predict the electrochemical response, including the shape and position of CV peaks. nih.gov

Determination of Thermodynamic Properties (Enthalpy and Entropy Changes) in SAMs

The formation of self-assembled monolayers (SAMs) of (Ferrocenyl)hexanethiol on a gold substrate is a thermodynamically driven process. Computational and theoretical research plays a crucial role in elucidating the thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) changes, that govern the stability and structure of these intricate molecular assemblies. While specific experimental thermodynamic data for this compound SAMs are not extensively documented in publicly available literature, the principles can be understood through computational methodologies applied to similar alkanethiol and ferrocenyl-alkanethiol systems on gold surfaces. researchgate.netinrim.it

Methodologies like thermodynamic integration, employed within MD simulations, allow for the calculation of the free energy of SAM formation. inrim.it By performing these calculations at different temperatures, the individual enthalpic and entropic contributions can be dissected. For instance, the formation of a well-ordered SAM is typically an enthalpically driven process, favored by the strong Au-S bond and stabilizing intermolecular interactions. However, this is often counteracted by a decrease in entropy due to the loss of translational and rotational freedom of the molecules as they move from a disordered state in solution to an ordered monolayer on the surface.

The length of the alkyl chain plays a significant role in the thermodynamics of SAM formation. Longer chains generally lead to stronger van der Waals interactions, contributing to a more negative (more favorable) enthalpy of formation. researchgate.net Studies on mixed SAMs, for instance, have shown that the longer chain component is often preferentially adsorbed, indicating thermodynamic control over the adsorption process. researchgate.net

Table 1: Illustrative Thermodynamic Contributions to SAM Formation

Thermodynamic ParameterContributing FactorExpected Sign and Magnitude
Enthalpy (ΔH) Au-S ChemisorptionLarge Negative
Inter-chain van der WaalsNegative, increases with chain length
Ferrocenyl-Ferrocenyl InteractionsCan be attractive or repulsive
Desolvation of MoleculePositive
Entropy (ΔS) Loss of Translational/Rotational FreedomLarge Negative
Conformational Ordering of ChainsNegative
Release of Solvent MoleculesPositive
Gibbs Free Energy (ΔG) ΔH - TΔS Negative for spontaneous formation

Analysis of Ion Pairing and Desolvation Effects on Redox Behavior

The redox behavior of this compound self-assembled monolayers is profoundly influenced by the electrochemical environment, particularly the nature of the electrolyte anions present in the solution. The ferrocene moiety (Fc) can be reversibly oxidized to the ferrocenium cation (Fc+), a process that is intimately coupled with the association of a counter-anion from the electrolyte to maintain charge neutrality within the monolayer. This interaction is known as ion pairing.

(Fc)SAM ⇌ (Fc+)SAM + e- (Fc+)SAM + X-(aq) ⇌ (Fc+-X-)SAM

The stability of the resulting ion pair, (Fc+-X-)SAM, directly affects the formal potential (E°') of the Fc/Fc+ redox couple. The strength of this ion pairing is largely dictated by the desolvation penalty of the anion. Anions with a low hydration energy (i.e., they are weakly solvated) can more easily shed their solvation shell and form a tight ion pair with the surface-confined ferrocenium cation. researchgate.net Conversely, anions with high hydration energy are less inclined to leave the bulk solution, resulting in weaker ion pairing.

Computational studies and experimental observations have shown a clear trend in how different anions affect the redox potential of ferrocenyl-terminated SAMs. For instance, anions like perchlorate (B79767) (ClO4-), which have a low hydration energy, lead to strong ion pairing. researchgate.net This strong association stabilizes the oxidized ferrocenium state, thereby shifting the redox potential to less positive (more easily oxidized) values. In contrast, highly solvated anions such as fluoride (B91410) (F-) or chloride (Cl-) result in weaker ion pairing, and consequently, the oxidation of the ferrocene moiety occurs at a more positive potential.

The concentration of the electrolyte also plays a role. At higher concentrations, the availability of counter-anions increases, which can facilitate the ion-pairing process and influence the observed redox potential.

Table 2: Influence of Anion Hydration Energy on the Redox Potential of Ferrocenyl-Alkanethiol SAMs

This table provides a qualitative and illustrative overview of the relationship between anion properties and the redox behavior of ferrocenyl SAMs. The shift in redox potential is a generalized trend observed in such systems.

AnionHydration EnergyIon Pairing Strength with Fc+Effect on Redox Potential (E°')
Perchlorate (ClO4-)LowStrongShifts to less positive values
Nitrate (NO3-)ModerateModerateIntermediate shift
Chloride (Cl-)HighWeakShifts to more positive values
Fluoride (F-)Very HighVery WeakLargest shift to positive values

Desolvation effects are not limited to the counter-anion. The ferrocene/ferrocenium headgroup itself, as well as the surrounding monolayer structure, can experience changes in solvation upon the redox event. The transition from the neutral, relatively hydrophobic ferrocene to the charged ferrocenium cation alters the interaction with the aqueous environment, potentially leading to a reorganization of water molecules at the SAM-electrolyte interface. This can also induce structural changes within the monolayer, such as a change in the tilt angle of the alkyl chains, to accommodate the ion pair and the altered solvation environment.

Spectroscopic Characterization Techniques in Research

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for the chemical analysis of surfaces. By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides quantitative information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface.

XPS is routinely employed to confirm the successful formation and chemical integrity of (Ferrocenyl)hexanethiol SAMs on substrates like gold. The presence of characteristic core-level photoemission peaks for iron (Fe 2p), sulfur (S 2p), carbon (C 1s), and the gold substrate (Au 4f) provides direct evidence of the monolayer's components. The Fe 2p spectrum, with the Fe 2p3/2 peak typically appearing around 707.9 eV, is a definitive signature of the ferrocene (B1249389) moiety. nih.gov The S 2p spectrum is characterized by a doublet, with the S 2p3/2 component at approximately 162 eV, which is indicative of a thiolate bond formed between the sulfur atom and the gold surface. nih.gov

Angle-dependent XPS (ADXPS) can be utilized to determine the thickness of the SAM. By varying the take-off angle of the photoelectrons, the sampling depth is altered, allowing for the calculation of the overlayer thickness based on the attenuation of the substrate's photoelectron signal. For a series of ferrocenyl-alkanethiol SAMs (S(CH2)nFc), the thickness was shown to increase with the length of the alkyl chain (n). acs.org

Table 1: Representative XPS Binding Energies for (Ferrocenyl)hexanethiol SAMs on Gold

ElementOrbitalBinding Energy (eV)Assignment
Fe2p3/2~707.9Ferrocene (Fe(II))
S2p3/2~162.0Thiolate bonded to Au
C1s~284.8Aliphatic and Cyclopentadienyl (B1206354) C-C/C-H
Au4f7/284.0Gold Substrate (Reference)

Note: Binding energies can exhibit slight variations based on experimental conditions and calibration.

XPS is a powerful technique for investigating the electrochemical processes occurring within the SAM, such as ion pairing during redox reactions. When the ferrocene (Fc) centers are electrochemically oxidized to ferricinium (Fc+), counter-anions from the electrolyte solution are incorporated into the monolayer to maintain charge neutrality. This phenomenon can be directly observed using ex situ or quasi in situ XPS.

For instance, in a study using 11-ferrocenyl-1-undecanethiol (B158336) SAMs, after polarization at an anodic potential in an electrolyte containing sodium bis(trifluoromethylsulfonyl)imide (NaTFSI), XPS spectra clearly showed the appearance of N 1s, F 1s, and O 1s signals corresponding to the TFSI- anion. nih.gov These signals were absent in the pristine, neutral SAM and diminished upon returning to a cathodic potential, demonstrating the reversible nature of this ion-pair formation. nih.gov The stoichiometry of the ion pairing can also be estimated from the relative atomic concentrations, with studies indicating a 1:1 ratio of Fc+ to the counter-anion. nih.gov

These ion-pairing events can induce conformational changes within the SAM. The incorporation of anions can alter the packing density and orientation of the alkyl chains. While direct observation of these conformational changes via XPS is subtle, it can be inferred from potential-dependent shifts in the core-level binding energies of the SAM's constituent elements (Fe 2p, S 2p, C 1s). nih.gov These shifts are related to changes in the local chemical and electrical environment within the monolayer.

UV Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) utilizes lower energy UV photons to probe the valence electronic states of a material. It is particularly valuable for determining the work function of a surface and the energy of the highest occupied molecular orbital (HOMO) relative to the Fermi level.

UPS is crucial for mapping the electronic structure at the molecule-metal interface of (Ferrocenyl)hexanethiol SAMs, which is fundamental to their function in molecular electronic devices. The UPS spectrum reveals the density of valence states. A prominent feature in the spectrum of ferrocene-containing SAMs is the HOMO, which is primarily localized on the ferrocene moiety and corresponds to the 3d orbitals of the iron atom.

For a ferrocene-terminated alkanethiol SAM on gold, the HOMO peak has been observed at approximately 1.6 eV below the Fermi level of the gold substrate. nih.gov The energy position of the HOMO is a critical parameter that governs the efficiency of charge injection and transport through the molecular layer. Studies on ferrocenyl-alkanethiols with varying chain lengths have shown that the HOMO energy can be influenced by the supramolecular structure of the SAM and interactions with the substrate. aminer.org For short chain lengths (n < 3), hybridization between the ferrocene HOMO and the gold d-band can occur. aminer.org

A significant finding from combined UPS and electrochemical studies is the strong correlation between the electronically measured HOMO level and the chemically measured redox potential. The energy of the HOMO, as determined by UPS, is directly related to the ionization potential of the surface-bound molecule. This solid-state measurement has been shown to have a linear relationship with the formal potential (E°') of the Fc/Fc+ redox couple determined by cyclic voltammetry.

For a series of ferrocene-terminated SAMs, a linear relationship with a slope of approximately 0.7 was found between the UPS-derived HOMO energy and the electrochemical oxidation potential. researchgate.net Another study observed a relationship of ~0.8 eV/V between the binding energy shift of the Fc HOMO peak in the UPS spectra and the applied electrode potential. nih.gov This correlation is powerful as it bridges the gap between the electronic properties of the SAM in a high-vacuum environment and its electrochemical behavior at a solid-liquid interface, providing a method to predict electrochemical properties from spectroscopic measurements.

Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed chemical and structural information about molecules adsorbed on nanostructured noble metal surfaces. The plasmonic enhancement of the Raman signal allows for the detection of monolayers and even single molecules.

For (Ferrocenyl)hexanethiol SAMs on a SERS-active gold substrate, the vibrational spectrum provides a characteristic fingerprint of the molecule. Key vibrational modes can be identified and assigned, offering insights into the molecular structure and orientation. A study on 6-(ferrocenyl)hexanethiol identified two predominant peaks in the SERS spectrum: a peak at 1072 cm-1 attributed to C-H modes in the hexanethiol tail, and a prominent peak around 1104 cm-1 corresponding to the cyclopentadienyl (Cp) ring breathing mode. usc.edu

Furthermore, electrochemical SERS (EC-SERS) can be used to monitor changes in the SAM as a function of the applied potential. Upon oxidation of the ferrocene moiety to ferricinium, changes in the SERS spectrum are observed. These changes can include shifts in peak positions and variations in peak intensities, which reflect alterations in the molecule's vibrational modes and orientation. For instance, changes in the intensity of C-H stretching modes of the methylene (B1212753) groups in the alkyl chain can indicate a change in the tilt angle of the molecule with respect to the surface upon oxidation. usc.edu

Table 2: Prominent SERS Vibrational Modes for 6-(Ferrocenyl)hexanethiol on Gold

Wavenumber (cm-1)Assignment
~1072C-H modes of the hexanethiol chain
~1104Cyclopentadienyl (Cp) ring breathing mode

In-Situ Detection of Charge Transfer at Electrochemical Interfaces

The detection of charge transfer at the interface between an electrode and an electrolyte is a critical aspect of electrochemistry. For 6-(Ferrocenyl)hexanethiol, which forms a self-assembled monolayer on a gold electrode, in-situ surface-enhanced Raman scattering (SERS) spectroscopy has been effectively used to detect charge transfer. usc.edu This powerful technique allows for the observation of the compound's redox reaction—the transfer of an electron—as it happens. When a potential is applied to the electrode, the ferrocene group can be oxidized. The SERS technique can monitor the vibrational modes of the molecule, which change depending on its charge state, thus providing direct evidence of charge transfer at the precise potential at which it occurs. usc.edu The compound, with its six-carbon linker and thiol tether, produces voltammograms that clearly show charge transfer occurring above 0.4 V versus a Ag/AgCl reference electrode. usc.edu

Monitoring of Charge State Oxidation (Fc to Fc+) and Molecular Orientation Changes

The oxidation of the ferrocene (Fc) headgroup to the ferrocenium (B1229745) ion (Fc+) is a primary focus of research. This transition from a neutral to a positively charged state induces significant and observable changes in the molecule's Raman spectrum. usc.edu By monitoring these spectral shifts in real-time, researchers can track the oxidation state of the molecule.

Key spectral changes associated with the Fc → Fc+ oxidation include the disappearance of the cyclopentadienyl (Cp) ring's "breathing mode" and a marked increase in the intensity of a mode associated with the hexanethiol tail. usc.edu These changes not only confirm the charge state transition but also suggest an associated change in the molecule's orientation on the electrode surface. usc.edu

Below is a data table summarizing the observed changes in Raman spectra during the oxidation of 6-(Ferrocenyl)hexanethiol.

Raman Peak (cm⁻¹)Vibrational Mode AssignmentObservation during Fc → Fc+ Oxidation
1104 cm⁻¹Cp-breathing modeDisappearance
~1072 cm⁻¹Hexanethiol tail mode11-fold increase in intensity

This data is derived from in-situ micro-Raman spectroscopy experiments. usc.edu

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS)

PM-IRRAS is a highly sensitive vibrational spectroscopy technique used for the in-situ analysis of molecular films at interfaces, such as an electrode surface. uol.de It is particularly well-suited for studying the structure and conformation of complex molecules within self-assembled monolayers. uol.de The technique works by irradiating the surface with infrared light and collecting the reflected radiation. By modulating the polarization of the incoming light, PM-IRRAS can selectively probe molecules adsorbed on the surface while minimizing interference from the surrounding environment, making it ideal for electrochemical studies. uol.de

Analysis of Molecular Structure and Electronic Properties in SAMs

Within self-assembled monolayers (SAMs), PM-IRRAS is a valuable tool for analyzing the molecular structure and electronic properties of compounds like (Ferrocenyl)hexanethiol. uol.denih.gov The technique allows for the identification of different functional groups and can provide detailed information about molecular conformation and orientation relative to the surface. uol.denih.gov

For instance, the frequencies of certain vibrational bands, such as the amide bands in related thiol molecules, can indicate the degree of ordering and hydrogen bonding within the monolayer. nih.gov In the context of (Ferrocenyl)hexanethiol, PM-IRRAS can be used to monitor potential-driven changes in the structure and orientation of the molecule. As the ferrocene group undergoes redox cycling (Fc ↔ Fc+), the associated changes in charge distribution and interaction with surrounding ions can lead to reorientation of the ferrocenyl group and the alkyl chain, which can be detected by this spectroscopic method. This provides insight into the electronic properties of the SAM and the mechanism of electron transfer. uol.de While detailed PM-IRRAS studies specifically on 6-(Ferrocenyl)hexanethiol are part of ongoing research, the technique's application to similar ferrocenyl alkanethiols has been reported to reveal structural changes during redox reactions. dojindo.com

Emerging Research Directions and Future Perspectives

Potential Applications in Enzymatic Biofuel Cells

Enzymatic biofuel cells (EBFCs) represent a promising green energy technology that converts chemical energy from biofuels, such as glucose, into electricity using enzymes as catalysts. uts.edu.ausemanticscholar.org A primary challenge in EBFC development is achieving efficient electron transfer between the enzyme's active site and the electrode surface. dtu.dk 6-(Ferrocenyl)hexanethiol is being actively investigated as a solution to this challenge, acting as an electron transfer mediator. sigmaaldrich.comdojindo.com

In a typical glucose-based EBFC, glucose oxidase (GOx) catalyzes the oxidation of glucose. semanticscholar.org However, the direct transfer of electrons from GOx to a conventional electrode is often inefficient. By modifying the electrode with a self-assembled monolayer of 6-(Ferrocenyl)hexanethiol, a conductive bridge is created. The ferrocene (B1249389) units within the monolayer can accept electrons from the reduced GOx and efficiently "shuttle" them to the gold electrode, a process known as mediated electron transfer (MET). dojindo.comresearchgate.netnih.gov

Research has demonstrated the fabrication of mixed SAMs on gold electrodes, where aminoalkanethiols are used to immobilize the glucose oxidase, and 6-(Ferrocenyl)hexanethiol sites serve as the electron mediators. dojindo.com This configuration not only facilitates electron transfer but also provides a structured environment mimicking a biological membrane. jecst.org While significant hurdles remain in improving the power output and long-term operational stability of EBFCs, the use of ferrocene-based mediators like 6-(Ferrocenyl)hexanethiol is a key strategy being pursued to enhance their performance and bring them closer to practical applications in implantable medical devices and portable electronics. uts.edu.audtu.dk

Development of Novel Redox-Based Biosensing Techniques

The ability of 6-(Ferrocenyl)hexanethiol to form stable, redox-active monolayers makes it an exemplary material for creating highly sensitive and selective electrochemical biosensors. sigmaaldrich.comscbt.com These sensors operate on the principle that the ferrocene mediator can facilitate the electrochemical detection of biological recognition events. The thiol group ensures robust attachment to gold electrodes, which can be conventional electrodes, screen-printed electrodes, or even gold nanoparticles, while the ferrocene group provides a clear and measurable electrochemical signal. nih.govnih.gov

A significant body of research focuses on glucose biosensors, where glucose oxidase is immobilized on a 6-(Ferrocenyl)hexanethiol SAM. researchgate.netresearchgate.netnih.gov In one such design, gold nanoparticles were used to modify an electrode, followed by the formation of a mixed monolayer of 6-(Ferrocenyl)hexanethiol and cysteamine (B1669678) to immobilize GOx. researchgate.netnih.gov This architecture allowed for the amperometric detection of glucose, with research findings summarized in the table below.

AnalyteLinear RangeDetection Limit (LOD)Reference
Glucose1.0 to 5.0 mM0.6 mM nih.gov
C-X-C motif chemokine ligand 9 (CXCL9)Down to 27 pg mL⁻¹65 pg mL⁻¹ (handheld device) researchgate.net
Hydroxyl Radical (•OH)Not specifiedNot specified researchgate.net
p-aminophenol (p-AP)Not specifiedLower than standard electrodes jecst.org

The versatility of this platform extends beyond glucose. Researchers have successfully developed a reusable immunosensor for detecting protein biomarkers, such as the C-X-C motif chemokine ligand 9 (CXCL9) associated with kidney transplant rejection, using a 6-(ferrocenyl)hexanethiol SAM. researchgate.net Another application involves the creation of a sensor for detecting highly reactive hydroxyl radicals (•OH) on a nanoporous gold layer modified with the compound. researchgate.net These developments underscore the potential of 6-(Ferrocenyl)hexanethiol to serve as a foundational component in a new generation of robust, reusable, and highly sensitive biosensors for applications in clinical diagnostics, environmental monitoring, and food safety. nih.gov

Integration with Complementary-Metal-Oxide-Semiconductor (CMOS) Technology for Hybrid Circuits

A frontier in electronics is the integration of functional molecules with conventional silicon-based CMOS technology to create hybrid circuits that leverage the advantages of both platforms. One of the significant hurdles in this field, known as molecular electronics, is the difficulty of integrating and electrically reading the state of single molecules within a CMOS framework. researchgate.net

Research has specifically identified 6-(ferrocenyl)hexanethiol as a candidate molecule for these applications. A key challenge is how to reliably measure the charge state of the ferrocene group to encode information. researchgate.net A theoretical paradigm, named bend-boosted molecular field-coupled nanocomputing (molFCN), has been proposed to address this. This model, validated with density functional theory using 6-(ferrocenyl)hexanethiol cations, suggests that the physical position of the molecule, in addition to its charge, could be used to augment information encoding, making it easier to read electrically. researchgate.net

The practical fabrication of such hybrid chips presents another set of challenges, particularly concerning material compatibility. The thiol end of 6-(ferrocenyl)hexanethiol requires a gold surface for attachment, but gold is a contaminant material that is typically forbidden in the front-end-of-line (FEOL) processes of a standard CMOS foundry. nih.gov However, research into hybrid 2D-CMOS microchips shows that it is feasible to use gold electrodes and interconnections in the back-end-of-line (BEOL) stages of fabrication. nih.gov This suggests a viable pathway for integrating gold-thiol based molecular assemblies, including those with 6-(ferrocenyl)hexanethiol, with finished CMOS circuitry. While still in the early stages of research, the integration of redox-active molecules like 6-(ferrocenyl)hexanethiol with CMOS technology opens up possibilities for novel memristive applications and advanced computing architectures. nih.gov

Q & A

Basic Research Questions

Q. What are the common methodologies for synthesizing and characterizing 056-(Ferrocenyl)hexanethiol?

  • Synthesis : The compound is typically synthesized via thiol–maleimide "click" chemistry under ambient, metal-free conditions. For example, covalent attachment of 6-(ferrocenyl)hexanethiol to reduced graphene oxide (rGO) involves maleimide-functionalized catechol anchors, enabling stable conjugation .
  • Characterization : Cyclic voltammetry (CV) is critical for confirming redox activity (ferrocene/ferrocenium couple). X-ray photoelectron spectroscopy (XPS) validates sulfur and iron binding states, while surface-enhanced Raman spectroscopy (SERS) tracks structural changes during oxidation/reduction .

Q. How is this compound utilized in electrochemical sensing applications?

  • The compound serves as an inner reference in pH sensors due to its stable redox properties. For instance, co-immobilization with pH-sensitive 1,2-naphthoquinone on gold nanoleaf electrodes enables ratiometric pH monitoring in biological systems (e.g., rat brain ischemia studies). Signal amplification via gold nanostructures improves sensitivity to ±0.07 pH units .

Q. What are the key safety considerations when handling this compound?

  • While specific toxicity data are limited, its structural analogs (e.g., hexanediol derivatives) suggest handling precautions for thiol-containing compounds: use fume hoods, avoid skin contact, and adhere to UN 3334 transport guidelines. Stability in aqueous environments requires inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do environmental factors (e.g., pH, ionic strength) influence the electrochemical stability of this compound-modified electrodes?

  • Challenge : Redox signal drift occurs in high-ionic-strength media due to competing adsorption/desorption of thiol groups.
  • Methodology : Use impedance spectroscopy to monitor interfacial resistance changes. Incorporate protective monolayers (e.g., polyethylene glycol) to shield the ferrocene moiety .

Q. What computational approaches validate the charge distribution and orientation of this compound in molecular junctions?

  • Density functional theory (DFT) simulations model the molecule’s charge states (ferrocene vs. ferrocenium) and bending dynamics. For example, DFT-predicted Raman spectra align with experimental SERS data, confirming redox-induced structural reorientation (e.g., Cp-ring breathing mode shifts at 1104 cm⁻¹) .

Q. How can contradictions in redox peak integration data (CV) be resolved for this compound-based systems?

  • Issue : Inconsistent Γ values (surface coverage) arise from non-Faradaic currents or incomplete monolayer formation.
  • Solution : Normalize data using a secondary redox probe (e.g., Ru(NH₃)₆³⁺/²⁺) or atomic force microscopy (AFM) to quantify surface roughness .

Q. What strategies improve the covalent anchoring efficiency of this compound on gold surfaces?

  • Optimize deposition time (≥24 hrs in ethanol) and use electrochemical polishing to remove oxide layers. Molecular dynamics simulations suggest that Au–S bond stability increases with longer alkyl chains (e.g., hexanethiol vs. shorter analogs) .

Q. How does this compound enhance signal-to-noise ratios in field-coupled nanocomputing (FCN) applications?

  • The molecule’s charge distribution encodes binary data via electrostatic coupling. Bend-boosted FCN leverages DFT-validated molecular bending to amplify readout signals, enabling integration with CMOS circuits. Scanning probe microscopy (SPM) verifies charge states at sub-nanometer resolution .

Methodological Recommendations

  • For reproducibility : Report detailed deposition protocols (solvent, concentration, substrate pretreatment) to minimize batch-to-batch variability .
  • For data validation : Combine electrochemical measurements with spectroscopic techniques (e.g., SERS, XPS) to cross-verify redox states and surface binding .
  • For interdisciplinary studies : Integrate computational modeling (DFT) early in experimental design to predict molecular behavior under varying electric fields or pH conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.